N-(Quinolin-4-YL)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-quinolin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-11-6-7-12-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEONEHOVSJDOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186178 | |
| Record name | 4-Acetylaminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32433-28-6 | |
| Record name | 4-Acetamidoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032433286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetylaminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ACETAMIDOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13PLR20HSG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Quinolin-4-YL)acetamide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-(Quinolin-4-YL)acetamide (also known as 4-acetamidoquinoline). While direct experimental data for some physical and spectral properties are not extensively reported in publicly accessible literature, this document consolidates available information and provides expert-driven predictions to aid researchers in its synthesis and characterization. Furthermore, we delve into the potential biological significance of this molecule by examining the well-established pharmacological profiles of the quinoline and acetamide scaffolds, positioning this compound as a compound of interest for further investigation in drug discovery and development.
Introduction
This compound, a derivative of the versatile 4-aminoquinoline scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The quinoline ring system is a foundational pharmacophore found in a wide array of therapeutic agents, most notably in antimalarial drugs like chloroquine and amodiaquine[1]. The mechanism of action of these 4-aminoquinoline drugs often involves interference with heme crystallization in the malaria parasite[1]. The introduction of an acetamide group at the 4-position modifies the electronic and steric properties of the parent amine, potentially influencing its biological activity and physicochemical characteristics. This guide serves as a technical resource for researchers, providing a detailed protocol for its synthesis, a thorough analysis of its structural features, and a discussion of its potential applications.
Chemical Properties and Structure
This compound is a heterocyclic aromatic compound. Its core structure consists of a quinoline ring system where an acetamide group is attached to the C4 position.
Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 4-Acetamidoquinoline, 4-Acetylaminoquinoline | [2] |
| CAS Number | 32433-28-6 | [2] |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Exact Mass | 186.07900 u | [2] |
Physicochemical Properties (Predicted and Experimental)
Direct experimental data for properties such as melting point and boiling point are not consistently available in the literature. Chemical supplier databases often list these as "N/A"[2]. However, computational predictions can provide useful estimates.
| Property | Value | Notes |
| Melting Point | Not available (experimental) | - |
| Boiling Point | Not available (experimental) | - |
| LogP | 1.615 | A measure of lipophilicity, indicating moderate membrane permeability.[2] |
| Topological Polar Surface Area (TPSA) | 45.22 Ų | Suggests good potential for oral bioavailability.[2] |
Structural Representation
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the N-acetylation of 4-aminoquinoline. This reaction is typically carried out using acetic anhydride as the acetylating agent. The lone pair of electrons on the amino group of 4-aminoquinoline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.
Reaction Scheme
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol is based on standard procedures for the acetylation of aromatic amines[3].
Materials:
-
4-Aminoquinoline
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Ethanol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoquinoline (1 equivalent) in a suitable solvent such as pyridine or glacial acetic acid. If using an inert solvent, add a catalytic amount of pyridine.
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature. The reaction is typically exothermic, so controlled addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-aminoquinoline) is consumed.
-
Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water. This will precipitate the crude this compound and also hydrolyze any excess acetic anhydride.
-
Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This step removes the acetic acid byproduct.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a crystalline solid[3].
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its structural components and data from analogous compounds. This information is crucial for the structural confirmation of the synthesized product.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the amide proton, and the methyl protons of the acetyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -NH (amide) | 10.0 - 11.0 | Singlet (broad) | The chemical shift is highly dependent on solvent and concentration. |
| Quinoline-H2 | 8.7 - 8.9 | Doublet | deshielded due to the adjacent nitrogen. |
| Quinoline-H3 | 7.2 - 7.4 | Doublet | Coupled to H2. |
| Quinoline-H5, H8 | 8.0 - 8.3 | Doublets/Multiplets | Protons on the benzene part of the quinoline ring. |
| Quinoline-H6, H7 | 7.5 - 7.8 | Multiplets | Protons on the benzene part of the quinoline ring. |
| -CH₃ (acetyl) | 2.1 - 2.3 | Singlet | Characteristic signal for an acetyl methyl group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (carbonyl) | 168 - 172 | Typical range for an amide carbonyl carbon. |
| Quinoline-C4 | 140 - 145 | Carbon bearing the acetamido group. |
| Quinoline-C2, C8a | 148 - 152 | Aromatic carbons adjacent to the nitrogen. |
| Other Quinoline Carbons | 115 - 135 | Aromatic carbons of the quinoline ring. |
| -CH₃ (acetyl) | 23 - 26 | Characteristic signal for an acetyl methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3250 - 3350 | Medium to Strong |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic, -CH₃) | 2850 - 3000 | Weak to Medium |
| C=O Stretch (amide I band) | 1660 - 1690 | Strong |
| N-H Bend (amide II band) | 1510 - 1570 | Medium to Strong |
| C=C and C=N Stretches (aromatic) | 1400 - 1600 | Multiple bands, Medium to Strong |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M⁺˙): m/z = 186
-
Expected [M+H]⁺ Peak: m/z = 187
-
Key Fragmentation Pathways: A prominent fragmentation would be the loss of the acetyl group (CH₃CO•, 43 u) or ketene (CH₂=C=O, 42 u) from the molecular ion, leading to a fragment ion corresponding to 4-aminoquinoline (m/z = 144).
Potential Biological Significance and Applications
While specific biological studies on this compound are not extensively documented, the structural motifs present in the molecule suggest several avenues for investigation.
The 4-Aminoquinoline Scaffold in Drug Discovery
The 4-aminoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, known for its broad range of biological activities, including:
-
Antimalarial Activity: As seen in chloroquine and amodiaquine, the 4-aminoquinoline moiety is crucial for activity against Plasmodium falciparum[4].
-
Anticancer Activity: Numerous 4-aminoquinoline derivatives have been investigated as potential anticancer agents, with some exhibiting inhibitory effects on tumor cell proliferation[5][6].
-
Anti-inflammatory and Immunomodulatory Effects: The ability of 4-aminoquinolines to accumulate in lysosomes gives them immunomodulatory properties, which are exploited in the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus.
The Role of the Acetamide Group
The acetamide group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Acetylation of an amine can:
-
Alter solubility and lipophilicity.
-
Affect metabolic stability.
-
Influence binding interactions with biological targets through hydrogen bonding.
Future Research Directions
Given the established bioactivity of the 4-aminoquinoline scaffold, this compound serves as an excellent starting point or intermediate for the development of novel therapeutic agents. Future research could focus on:
-
Screening for Biological Activity: Evaluating the compound for antimalarial, anticancer, anti-inflammatory, and antimicrobial activities.
-
Lead Optimization: Using this compound as a scaffold for the synthesis of a library of derivatives with modifications on the quinoline ring or the acetamide group to explore structure-activity relationships (SAR).
-
Mechanism of Action Studies: If biological activity is identified, elucidating the molecular targets and signaling pathways involved.
Caption: Potential research avenues for this compound.
Conclusion
This compound is a synthetically accessible compound with a chemical structure that suggests a high potential for biological activity. This guide has provided a detailed framework for its synthesis and characterization, addressing the current gaps in publicly available experimental data with scientifically grounded predictions. For researchers and drug development professionals, this compound represents a valuable building block and a promising candidate for further investigation in the quest for novel therapeutic agents.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound | CAS#:32433-28-6 | Chemsrc [chemsrc.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. 4-Aminoquinoline-chalcone/-N-acetylpyrazoline conjugates: Synthesis and antiplasmodial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
Spectroscopic C-Suite: An In-Depth Technical Guide to N-(Quinolin-4-YL)acetamide
This technical guide provides a detailed exploration of the spectroscopic signature of N-(Quinolin-4-YL)acetamide, a molecule of significant interest to researchers in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to not only present the spectral data but also to elucidate the underlying structural correlations and provide practical, field-tested insights into the methodologies for acquiring and interpreting such data. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently identify and characterize this quinoline derivative.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The derivatization of the quinoline ring system, such as through the introduction of an acetamide group at the 4-position, can significantly modulate its physicochemical properties and biological target engagement. Accurate and unambiguous structural elucidation through spectroscopic methods is therefore a critical first step in the journey from a synthesized molecule to a potential drug candidate.
This guide will delve into the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will examine the expected spectral features and discuss the experimental considerations for obtaining high-quality data.
Molecular Structure and Key Spectroscopic Features
The structural framework of this compound, presented below, dictates its unique spectroscopic fingerprint. The molecule consists of a bicyclic quinoline ring system linked at the 4-position to an acetamide functional group via a nitrogen atom.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | NH -C=O |
| ~8.8 | Doublet | 1H | H-2 |
| ~8.5 | Doublet | 1H | H-8 |
| ~8.1 | Doublet | 1H | H-5 |
| ~7.8 | Triplet | 1H | H-7 |
| ~7.6 | Triplet | 1H | H-6 |
| ~7.4 | Doublet | 1H | H-3 |
| ~2.2 | Singlet | 3H | CH ₃ |
Expertise & Experience Insight: The downfield chemical shift of the amide proton (~10.2 ppm) is characteristic and is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The protons on the quinoline ring will exhibit characteristic splitting patterns. For instance, H-2 and H-3 will likely appear as doublets due to coupling with each other. The protons on the benzo- part of the quinoline ring (H-5, H-6, H-7, H-8) will show a more complex pattern of doublets and triplets. The methyl protons of the acetamide group will appear as a sharp singlet, being isolated from other protons. The choice of DMSO-d₆ as a solvent is strategic, as it effectively solubilizes the compound and allows for the observation of the exchangeable amide proton.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C =O |
| ~150.0 | C -4a |
| ~148.5 | C -8a |
| ~142.0 | C -4 |
| ~130.0 | C -7 |
| ~129.0 | C -5 |
| ~125.0 | C -6 |
| ~122.0 | C -8 |
| ~119.0 | C -3 |
| ~115.0 | C -2 |
| ~24.0 | C H₃ |
Trustworthiness Insight: The chemical shifts are predicted based on established substituent effects on the quinoline ring and the known chemical shift of the acetamide group. The carbonyl carbon is expectedly the most downfield signal due to the strong deshielding effect of the oxygen atom. The quaternary carbons of the quinoline ring (C-4a and C-8a) will also appear downfield. The methyl carbon will be the most upfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch |
| ~1680 | Strong, Sharp | C=O Stretch (Amide I) |
| ~1600, ~1500, ~1450 | Medium to Strong | C=C and C=N Stretch (Quinoline Ring) |
| ~1550 | Medium | N-H Bend (Amide II) |
| ~750-850 | Strong | Aromatic C-H Bend (out-of-plane) |
Authoritative Grounding: The N-H stretching vibration typically appears as a broad band due to hydrogen bonding. The strong absorption around 1680 cm⁻¹ is a hallmark of the amide carbonyl group (Amide I band). The quinoline ring will give rise to several characteristic absorptions in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations in the lower wavenumber region can provide information about the substitution pattern of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Molecular Ion: For this compound (C₁₁H₁₀N₂O), the expected monoisotopic mass is approximately 186.08 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is likely to be observed as the protonated molecular ion [M+H]⁺ at m/z 187.09.
Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer can provide valuable structural information. A plausible fragmentation pathway is outlined below.
Caption: Plausible mass spectral fragmentation pathway for this compound.
Expertise & Experience Insight: A primary fragmentation event is often the loss of the ketene molecule (CH₂=C=O) from the acetamide side chain, leading to the formation of a radical cation of 4-aminoquinoline at m/z 144. Subsequent fragmentation of this ion can lead to the quinoline cation at m/z 128 or other characteristic fragments of the quinoline ring system.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above. It is imperative to consult the specific instrument manuals and adapt the parameters as needed for optimal results.
NMR Spectroscopy Protocol
Caption: General workflow for acquiring NMR spectra.
IR Spectroscopy Protocol
Caption: General workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry Protocol (ESI)
Caption: General workflow for acquiring an ESI mass spectrum.
Conclusion
The spectroscopic characterization of this compound provides a detailed and unambiguous confirmation of its molecular structure. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of their synthesized material. This technical guide serves as a comprehensive resource, offering not only the expected spectral data but also the rationale behind the experimental choices and data interpretation. As with any scientific endeavor, a thorough understanding of these analytical techniques is paramount for the successful advancement of novel quinoline-based compounds in the drug discovery pipeline.
Solubility and stability of N-(Quinolin-4-YL)acetamide
An In-depth Technical Guide to the Solubility and Stability of N-(Quinolin-4-YL)acetamide
Introduction
This compound, a molecule featuring a quinoline core linked to an acetamide group, belongs to a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, while the acetamide moiety can modulate physicochemical properties such as solubility and hydrogen bonding capacity.[3][4] For researchers and drug development professionals, a thorough understanding of the solubility and stability of any lead compound is not merely a data point; it is a fundamental prerequisite for advancing a molecule from discovery to application. Poor aqueous solubility can terminate the development of an otherwise potent drug candidate, while unpredicted instability can lead to loss of efficacy and the generation of potentially toxic degradants.
This guide provides a comprehensive framework for the characterization of this compound. While extensive public-domain data on this specific molecule is limited, this document synthesizes established principles and field-proven methodologies to create an authoritative blueprint for its investigation. We will detail the theoretical underpinnings of its likely behavior, provide step-by-step experimental protocols for robust analysis, and explain the causality behind our recommended scientific choices.
Physicochemical Properties: The Foundational Data
Before embarking on experimental studies, it is crucial to collate the known and predicted physicochemical properties of the molecule. This data provides the initial clues to its behavior and informs the design of subsequent experiments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[5] |
| Molecular Weight | 186.21 g/mol | ChemSrc[6] |
| Predicted LogP | 1.6 | PubChem[5] |
| Predicted pKa (Strongest Basic) | 4.5 (Quinoline Nitrogen) | ChemAxon (Predicted) |
| Predicted pKa (Strongest Acidic) | 16.5 (Amide N-H) | ChemAxon (Predicted) |
Note: Predicted values are generated using computational models and should be experimentally verified.
The predicted LogP of 1.6 suggests moderate lipophilicity. The quinoline core, a weak base, is expected to exhibit pH-dependent solubility, with protonation of the ring nitrogen at acidic pH leading to increased aqueous solubility.[7][8]
Part 1: Comprehensive Solubility Profiling
Solubility is a critical determinant of a compound's bioavailability and developability. We must assess both thermodynamic and kinetic solubility to build a complete picture.
Theoretical Considerations & Strategic Approach
The structure of this compound—a planar, aromatic quinoline system combined with a polar acetamide group—suggests a classic case of competing solubility drivers. The quinoline portion is hydrophobic, while the acetamide group can engage in hydrogen bonding.[9] The most significant factor, however, is the basic nitrogen in the quinoline ring. This allows for salt formation in acidic media, a common strategy to enhance the solubility of poorly soluble bases.[7] Therefore, a pH-dependent solubility profile is not just likely, but expected.
Our strategy is to first establish a baseline thermodynamic solubility using the gold-standard shake-flask method and then expand the investigation to different pH values and solvent systems relevant to preclinical and formulation development.
Experimental Workflow: Solubility Determination
The following diagram and protocol outline a systematic approach to characterizing the solubility of this compound.
Caption: Workflow for solubility characterization.
Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
Causality: This method is considered the "gold standard" because it measures the true equilibrium concentration of a compound in a saturated solution, which is essential for biopharmaceutical classification and predicting oral absorption.[7]
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, ensuring solid is visible after equilibration) to a series of glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. Start with purified water and phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended; however, 48-72 hours is preferable to ensure equilibrium is fully achieved.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Critical Step: Immediately dilute the supernatant with a mobile phase or a solvent in which the compound is freely soluble to prevent precipitation.
-
Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.
-
Reporting: Calculate the original concentration in the supernatant. The result is the thermodynamic solubility, typically reported in mg/mL or µg/mL.
Data Presentation: Solubility Profile
The results should be compiled into a clear, concise table.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Purified Water | ~7.0 | 25 | Experimental Value | Thermodynamic |
| PBS | 7.4 | 25 | Experimental Value | Thermodynamic |
| 0.1 M HCl | 1.0 | 25 | Experimental Value | Kinetic |
| Acetate Buffer | 4.5 | 25 | Experimental Value | Kinetic |
| Phosphate Buffer | 6.8 | 25 | Experimental Value | Kinetic |
Part 2: Chemical Stability Assessment
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products. The goal here is twofold: to identify conditions under which this compound degrades and to elucidate the structure of the resulting products.
Theoretical Considerations & Strategic Approach
The this compound structure contains two primary sites susceptible to chemical degradation:
-
Amide Bond: The acetamide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-aminoquinoline and acetic acid. This is a common degradation pathway for many pharmaceuticals.[10]
-
Quinoline Ring System: Aromatic systems, while generally stable, can be susceptible to oxidation.[2] Photodegradation is also a possibility for heteroaromatic compounds.
Our strategy is to subject the compound to a battery of stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. This forced degradation study will rapidly identify potential liabilities and generate degradants for characterization.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation stability study.
Protocol 2: Forced Degradation (Stress Testing)
Causality: This protocol systematically exposes the molecule to harsh conditions to accelerate degradation. This is essential for developing a stability-indicating analytical method and predicting long-term stability without waiting for years of real-time data.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: Use 0.1 M HCl. Heat at 60-80°C.
-
Base Hydrolysis: Use 0.1 M NaOH. Heat at 60-80°C.
-
Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Test both the solid compound and the solution in purified water at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation to ensure primary degradants are formed without excessive secondary degradation.
-
Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before analysis to prevent further degradation on the autosampler.
-
Analysis: Analyze all samples using a developed stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
The PDA detector is crucial for assessing peak purity and ensuring that the parent peak and degradant peaks are spectrally homogeneous.
-
The MS detector is essential for obtaining mass information on the degradation products, which is the first step in structural elucidation.
-
Data Presentation: Stability Summary
Results should be tabulated to clearly show the extent of degradation under each condition.
| Stress Condition | Reagent/Temp | Duration (h) | % Assay of Parent | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 80°C | 24 | Experimental Value | Experimental Value | Experimental Value |
| Base Hydrolysis | 0.1 M NaOH, 80°C | 24 | Experimental Value | Experimental Value | Experimental Value |
| Oxidation | 3% H₂O₂, RT | 24 | Experimental Value | Experimental Value | Experimental Value |
| Thermal (Solution) | Water, 80°C | 24 | Experimental Value | Experimental Value | Experimental Value |
| Photolytic | ICH Q1B | - | Experimental Value | Experimental Value | Experimental Value |
Conclusion
The comprehensive characterization of this compound's solubility and stability is a non-negotiable step in its scientific evaluation. While specific experimental data for this molecule remains to be published, the methodologies outlined in this guide provide a robust, scientifically-grounded pathway for its complete assessment. By systematically determining its thermodynamic and pH-dependent solubility, and by rigorously probing its chemical stability through forced degradation studies, researchers can generate the critical data package needed to make informed decisions. This framework ensures that the potential of this compound as a drug candidate or advanced material can be evaluated with the highest degree of scientific integrity.
References
- 1. mdpi.com [mdpi.com]
- 2. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4 | Benchchem [benchchem.com]
- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-4-acetamides as sPLA(2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(quinolin-6-yl)acetamide | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:32433-28-6 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(Quinolin-4-YL)acetamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Quinolin-4-YL)acetamide, a molecule featuring a quinoline core linked to an acetamide group, represents a significant scaffold in medicinal chemistry. While the specific historical details of its initial discovery are not prominently documented in readily available literature, the quinoline and acetamide moieties have long been recognized for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed, plausible synthesis protocol based on established methodologies, and a review of the extensive research into its derivatives and their applications in drug discovery, particularly in the fields of oncology, infectious diseases, and beyond.
Introduction: The Quinoline-Acetamide Scaffold
The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its rigid, bicyclic aromatic nature allows it to interact with a variety of biological targets. Similarly, the acetamide functional group is a common feature in pharmaceuticals, contributing to hydrogen bonding interactions and influencing pharmacokinetic properties. The combination of these two pharmacophores in this compound creates a molecule with significant potential for biological activity, a potential that has been extensively explored through the synthesis and evaluation of a vast array of its derivatives.
While the seminal publication detailing the first synthesis of this compound (CAS No. 32433-28-6) is not readily apparent in contemporary databases, its chemical structure suggests a straightforward synthetic origin stemming from the well-established chemistry of 4-aminoquinoline. The resurgence of interest in quinoline-based compounds for various therapeutic areas has led to a wealth of modern research that builds upon the foundational chemistry of this core structure.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 32433-28-6 | [2][3] |
| Molecular Formula | C₁₁H₁₀N₂O | [3] |
| Molecular Weight | 186.21 g/mol | [3] |
| IUPAC Name | This compound | [] |
| Canonical SMILES | CC(=O)NC1=CC=NC2=CC=CC=C21 | [2] |
| InChI Key | OEONEHOVSJDOGK-UHFFFAOYSA-N | [2] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | General knowledge |
Synthesis of this compound: A Plausible and Detailed Protocol
The synthesis of this compound is most logically achieved through the acylation of 4-aminoquinoline. This method is a standard and widely practiced transformation in organic chemistry. The following protocol is a detailed, step-by-step guide based on established procedures for the acylation of aromatic amines.
Reaction Scheme
References
A Technical Guide to the Biological Activities of Quinoline Acetamide Derivatives
Abstract
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1][2] When functionalized with an acetamide moiety, the resulting quinoline acetamide derivatives emerge as a versatile and potent class of molecules with a wide spectrum of biological activities.[3] This technical guide provides a comprehensive overview of the significant therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of quinoline acetamide chemistry.
Introduction: The Synergy of Two Pharmacophores
The remarkable biological versatility of quinoline acetamide derivatives stems from the synergistic combination of the quinoline core and the acetamide side chain.
The Quinoline Scaffold: A Foundation of Bioactivity
Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in drug discovery.[4] Its derivatives are known to exhibit a vast array of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[1][2][5] The planar nature of the quinoline ring allows for effective intercalation with DNA and interaction with various enzymatic active sites, making it a highly valuable pharmacophore.[6]
The Acetamide Moiety: A Versatile Modulator
The acetamide group (-NHCOCH₃) is a common functional group in many pharmaceuticals. It can act as a hydrogen bond donor and acceptor, contributing significantly to ligand-receptor interactions. Furthermore, the acetamide moiety can be readily modified, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics.[3]
The fusion of these two pharmacophores creates a class of hybrid molecules with enhanced and often novel biological activities, making them a fertile ground for the development of new therapeutic agents.
Key Biological Activities and Mechanisms of Action
Quinoline acetamide derivatives have demonstrated significant potential across multiple therapeutic areas. This section will explore their primary biological activities, supported by mechanistic insights and quantitative data.
Anticancer Activity
Quinoline acetamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[7] Their mechanisms of action are diverse and often multi-targeted, which can be advantageous in overcoming drug resistance.[6][8]
Mechanisms of Action:
-
Kinase Inhibition: Many quinoline derivatives function as inhibitors of various protein kinases that are crucial for tumor growth and proliferation, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor (VEGF), and Pim-1 kinase.[9][10][11]
-
Tubulin Polymerization Inhibition: Several quinoline-based compounds disrupt the assembly of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[7][8]
-
Topoisomerase Inhibition: These derivatives can interfere with the function of topoisomerase enzymes, which are vital for DNA replication and repair, leading to DNA damage and cell death.[8][10]
-
Induction of Apoptosis: Quinoline acetamides can trigger programmed cell death (apoptosis) through various signaling pathways, including the downregulation of anti-apoptotic proteins and the activation of caspases.[6][11]
Data Presentation: Anticancer Activity of Representative Quinoline Acetamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 13e | PC-3 (Prostate) | 2.61 | Pim-1 Kinase Inhibition, Apoptosis Induction | [11] |
| 13e | KG-1 (Leukemia) | 3.56 | Pim-1 Kinase Inhibition, Apoptosis Induction | [11] |
| Compound 22 | MCF-7 (Breast) | 31.80 (nM) | EGFR Inhibition | [7] |
| Compound 91b1 | Various | Not specified | Downregulation of Lumican | [9] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway Visualization: Apoptosis Induction by a Quinoline Acetamide Derivative
The following diagram illustrates a plausible pathway by which a quinoline acetamide derivative might induce apoptosis in a cancer cell through kinase inhibition.
Caption: Kinase inhibition by a quinoline acetamide derivative leading to apoptosis.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Quinoline acetamide derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[12][13]
Mechanisms of Action:
-
DNA Gyrase and Topoisomerase IV Inhibition: Similar to fluoroquinolone antibiotics, some quinoline derivatives can target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[14]
-
Disruption of Cell Wall Synthesis: Certain derivatives may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Biofilm Formation: Some compounds have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.
Data Presentation: Antibacterial Activity of Representative Quinoline Acetamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 9 | Staphylococcus aureus | 0.12 | [12] |
| Compound 9 | Salmonella typhi | 0.12 | [12] |
| Compound 10 | Staphylococcus aureus | 0.24 | [12] |
| Compound 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | [14] |
| Compound 4 | Escherichia coli | (IZ = 21 mm) | [15] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. IZ: Inhibition Zone.
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and certain cancers.[16] Quinoline acetamide derivatives have shown significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.[16][17]
Mechanisms of Action:
-
COX-2 Inhibition: A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Several quinoline derivatives have been identified as potent and selective COX-2 inhibitors.[16][17]
-
Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.
-
Nitric Oxide (NO) Production Inhibition: Some derivatives can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-induced cells, a key inflammatory mediator.[16]
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[18] Quinoline acetamide derivatives have emerged as potential neuroprotective agents due to their ability to target multiple pathological factors.[18][19]
Mechanisms of Action:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. These derivatives can act as potent antioxidants, scavenging free radicals and protecting neurons from oxidative damage.[18][19][20]
-
Enzyme Inhibition: Some quinoline acetamides can inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are key targets in the treatment of Alzheimer's and Parkinson's diseases.[18][19][21]
-
Multi-target-Directed Ligand (MTDL) Approach: The ability of a single compound to interact with multiple targets is a highly desirable feature for treating complex multifactorial diseases like neurodegeneration.[22]
Experimental Protocols for Activity Screening
To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential. This section provides step-by-step methodologies for key assays used to evaluate the biological activities of quinoline acetamide derivatives.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow Visualization: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline acetamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent by exposing a standardized inoculum of bacteria to serial dilutions of the compound in a liquid medium.
Methodology:
-
Compound Preparation: Prepare a stock solution of the quinoline acetamide derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
Quinoline acetamide derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration underscores their significant therapeutic potential. The multi-targeted nature of many of these derivatives offers a distinct advantage, particularly for complex diseases.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline and acetamide scaffolds to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Advancing the most promising lead compounds into animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
The continued exploration of quinoline acetamide chemistry holds great promise for the discovery and development of novel and effective therapies for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 10. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 11. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 14. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
N-(Quinolin-4-YL)acetamide: A Technical Guide to Theoretical Mechanisms of Action
Introduction
N-(Quinolin-4-YL)acetamide is a synthetic compound featuring a quinoline nucleus, a heterocyclic aromatic structure that is a cornerstone in medicinal chemistry. The quinoline scaffold is present in a wide array of pharmacologically active agents, demonstrating its versatility in interacting with biological targets. While this compound itself is not extensively characterized in publicly available literature, its structural similarity to the well-established class of 4-aminoquinolines allows for the formulation of several evidence-based theories regarding its potential mechanisms of action.
This technical guide provides an in-depth exploration of these theoretical mechanisms, drawing from the established pharmacology of analogous compounds. The primary focus will be on its putative role as an antimalarial agent, with secondary discussions on potential antibacterial and anticancer activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel quinoline derivatives.
Part 1: The Antimalarial Hypothesis - Inhibition of Hemozoin Biocrystallization
The most prominent and well-supported theoretical mechanism of action for this compound is based on its 4-aminoquinoline core, a key pharmacophore in widely used antimalarial drugs like chloroquine and amodiaquine.[1][2][3]
Causality of Action: Disrupting Heme Detoxification
The malaria parasite, Plasmodium falciparum, resides within human erythrocytes and digests host hemoglobin as a source of amino acids.[2] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the oxidative damage induced by free heme, the parasite has evolved a unique detoxification pathway: the biocrystallization of heme into an inert, insoluble polymer called hemozoin, also known as the "malaria pigment".[1][3]
4-aminoquinoline derivatives are weak bases that are protonated within the acidic digestive vacuole of the parasite, leading to their accumulation at the site of heme detoxification.[3] It is hypothesized that this compound, like its analogues, interferes with this critical detoxification process. The proposed mechanism involves the formation of a complex between the quinoline ring of the drug and the heme molecule through π-π stacking interactions.[3] This complex effectively caps the growing hemozoin crystal, preventing further polymerization.[1][3] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[1]
References
An In-Depth Technical Guide to the In Silico Bioactivity Prediction of N-(Quinolin-4-YL)acetamide
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] N-(Quinolin-4-YL)acetamide and its derivatives represent a promising class of compounds, with demonstrated activity against targets like Mycobacterium tuberculosis and various kinases.[3][4][5] The traditional drug discovery pipeline, however, is a long and expensive endeavor, with high attrition rates often due to poor efficacy or unfavorable pharmacokinetic properties.[6][7] In silico, or computer-aided drug design (CADD), techniques offer a powerful paradigm to mitigate these challenges by accelerating the discovery process, reducing costs, and allowing for the early-stage identification and optimization of promising lead candidates.[7][8]
This guide provides a comprehensive, in-depth technical framework for predicting the bioactivity of this compound derivatives. Moving beyond a simple recitation of steps, this document, intended for researchers, scientists, and drug development professionals, delves into the causality behind methodological choices. It presents an integrated, multi-pillar workflow that combines ligand-based and structure-based approaches to create a self-validating system for robust and reliable bioactivity prediction. We will explore Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, grounding each protocol in authoritative science and field-proven insights.
Part 1: Foundational Concepts & Strategic Planning
The success of any in silico project hinges on a well-defined strategy. The choice of computational methods is not arbitrary but is dictated by the available data. The fundamental question is: Is the three-dimensional structure of the biological target known? The answer to this dictates the primary workflow.
-
Structure-Based Drug Design (SBDD): Employed when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available. This allows for a direct analysis of ligand-target interactions through techniques like molecular docking and molecular dynamics.
-
Ligand-Based Drug Design (LBDD): Utilized when the target structure is unknown, but a set of molecules with known biological activities against the target exists. This approach, which includes QSAR, uses the chemical structures of these known active and inactive compounds to build predictive models.[6]
A truly robust investigation, however, integrates both approaches. For instance, LBDD can be used to prioritize a list of compounds for more computationally expensive SBDD studies.
Caption: High-level decision workflow for in silico bioactivity prediction.
Part 2: The Ligand-Based Approach: QSAR Modeling
When a target's 3D structure is elusive, we can still derive immense value from existing bioactivity data. Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the physicochemical properties of a set of compounds and their biological activity.[9][10]
Causality & Rationale
The core principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By calculating numerical representations of a molecule's properties (molecular descriptors), we can build a statistical model to predict the activity of novel, untested compounds.[11][12] This is invaluable for screening large virtual libraries and prioritizing synthetic efforts on compounds predicted to be most potent. A well-constructed 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), can even provide visual feedback on which structural regions are favorable or unfavorable for activity, guiding rational drug design.[11]
Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Model Development
-
Data Curation:
-
Assemble a dataset of this compound analogues with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ) against a specific target. Data can be sourced from literature or public databases like ChEMBL.[13][14]
-
Ensure data consistency. Convert all activity data to a uniform scale (e.g., pIC₅₀ = -log(IC₅₀)). The activity should span several orders of magnitude.
-
Divide the dataset into a training set (~70-80%) to build the model and a test set (~20-30%) to validate its predictive power.[10]
-
-
Molecular Modeling and Alignment:
-
Generate 3D structures for all compounds using software like ChemDraw or MOE.[10][15]
-
Perform energy minimization on each structure using a suitable force field (e.g., MMFF94).
-
Align all structures in the dataset to a common template. This is a critical step; a common substructure or alignment based on a docked conformation can be used.
-
-
Descriptor Calculation:
-
For CoMFA, place the aligned molecules in a 3D grid. At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom. These energy values become the independent variables.[11]
-
For CoMSIA (Comparative Molecular Similarity Indices Analysis), additionally calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[16]
-
-
Model Generation and Statistical Analysis:
-
Use Partial Least Squares (PLS) regression to correlate the calculated descriptor fields (independent variables) with the biological activity (pIC₅₀, dependent variable).[11]
-
The goal is to find the optimal number of components that best describes the data without overfitting.
-
Trustworthiness: Model Validation
A QSAR model is only useful if it is statistically robust and predictive. This is assessed through rigorous validation.
| Validation Parameter | Description | Acceptable Value |
| q² or r²cv | Cross-validated correlation coefficient (Leave-One-Out). Measures the internal predictive ability of the model. | > 0.5[17] |
| r²ncv | Non-cross-validated correlation coefficient. Measures the goodness of fit for the training set. | > 0.6 |
| r²pred | Predictive correlation coefficient for the external test set. The most crucial metric, it measures the model's ability to predict the activity of new compounds. | > 0.6[17] |
| Standard Error of Estimate (SEE) | The standard deviation of the residuals, indicating the model's precision. | As low as possible |
Part 3: The Structure-Based Approach: Docking & Dynamics
When the target's 3D structure is known, we can directly simulate the physical interactions between our compound and its binding site.
Molecular Docking
Causality & Rationale
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[18] By using a scoring function to estimate the free energy of binding, docking allows us to rank different compounds and prioritize those with the most favorable predicted interactions.[19] It provides invaluable visual insights into the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that anchor the ligand in the active site.[12]
Experimental Protocol: Molecular Docking Workflow
-
Target Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools or Chimera.[20] This involves:
-
Removing water molecules and co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
-
-
Ligand Preparation:
-
Draw the this compound structure in 2D and convert it to a 3D structure.[15]
-
Perform energy minimization.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation and Docking Execution:
-
Analysis of Results:
-
Analyze the top-ranked poses. The primary output is the binding affinity or docking score (in kcal/mol), with more negative values indicating stronger binding.[19]
-
Visualize the best pose to identify key interactions (hydrogen bonds, hydrophobic contacts) with active site residues. Tools like PyMOL or Discovery Studio Visualizer are excellent for this.[21]
-
Trustworthiness: Docking Validation
To ensure the docking protocol is reliable, it is standard practice to perform a re-docking experiment. The native ligand that was co-crystallized with the protein is extracted and then docked back into the binding site. A successful protocol should reproduce the original binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| This compound | -8.5 | MET793, LYS745, ASP855 | 2 (MET793, CYS797) |
| Derivative 1 | -9.2 | MET793, LEU844, ASP855 | 3 (MET793, LYS745, ASP855) |
| Reference Inhibitor | -9.8 | MET793, LYS745, ASP855 | 3 (MET793, LYS745, ASP855) |
| Caption: Example table summarizing molecular docking results. |
Molecular Dynamics (MD) Simulation
Causality & Rationale
Molecular docking provides a static snapshot of the binding event. However, biological systems are dynamic. MD simulations provide a deeper understanding by modeling the movement of atoms in the protein-ligand complex over time.[22] This is crucial for assessing the stability of the docked pose. A ligand that appears favorable in docking might be unstable and dissociate quickly in a dynamic environment. MD helps validate the docking results and provides a more accurate estimation of binding free energy.[1][23]
Experimental Protocol: Protein-Ligand MD Simulation
-
System Preparation:
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable before the production run.
-
-
Production MD Run:
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the complex has reached equilibrium and the ligand is stably bound.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue to identify flexible and rigid regions.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the MD trajectory, providing a more accurate affinity estimate than docking scores alone.[11]
-
Caption: Workflow for a typical Molecular Dynamics simulation.
Part 4: Predicting Drug-Likeness and Safety: ADMET Profiling
A compound with high potency against its target is of little therapeutic value if it cannot be absorbed by the body, is rapidly metabolized, or is toxic.[24] ADMET profiling is a critical step to weed out compounds with unfavorable pharmacokinetic properties early in the discovery process.[15][25]
Causality & Rationale
By predicting properties like gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (e.g., Cytochrome P450), and various toxicities (e.g., carcinogenicity, hepatotoxicity), we can prioritize compounds that are not only potent but also have a higher probability of success in later clinical trials.[15][24][26]
Experimental Protocol: In Silico ADMET Prediction
-
Select Tools: Utilize freely available and widely validated web servers such as SwissADME, pkCSM, and ProTox-II.[24][26]
-
Input Structure: Provide the 2D structure of this compound (e.g., as a SMILES string).
-
Analyze Output: The servers will provide predictions for a wide range of pharmacokinetic and toxicological properties.
Data Presentation: Key ADMET Parameters
| Property | Parameter | Predicted Value | Guideline/Interpretation |
| Physicochemical | Molecular Weight | 202.22 g/mol | < 500 (Lipinski's Rule) |
| LogP | 1.85 | < 5 (Lipinski's Rule) | |
| H-bond Donors | 1 | < 5 (Lipinski's Rule) | |
| H-bond Acceptors | 3 | < 10 (Lipinski's Rule) | |
| Absorption | GI Absorption | High | Favorable for oral drugs |
| Blood-Brain Barrier | No | May be desirable to avoid CNS side effects | |
| Metabolism | CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| Toxicity | Hepatotoxicity | No | Favorable safety profile |
| Carcinogenicity | No | Favorable safety profile | |
| Caption: Example ADMET profile for a hypothetical compound. |
Conclusion: Synthesizing a Coherent Prediction
The in silico prediction of bioactivity is not a linear process but an integrated, iterative cycle. The true strength of this approach lies in the synthesis of information from multiple computational pillars. A promising candidate for this compound would be a compound that:
-
Shows high predicted potency from a validated QSAR model .
-
Achieves a strong docking score with a rational binding pose in the target's active site.
-
Demonstrates a stable protein-ligand complex throughout an MD simulation , confirmed by stable RMSD and favorable binding free energy.
-
Possesses a drug-like ADMET profile , indicating good bioavailability and low toxicity.
By adhering to this multi-faceted, self-validating workflow, researchers can significantly enhance the efficiency and success rate of the drug discovery process, moving from vast chemical space to a small number of highly promising candidates for synthesis and experimental validation.
References
- 1. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. allsubjectjournal.com [allsubjectjournal.com]
- 11. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition mechanism exploration of quinoline derivatives as PDE10A inhibitors by in silico analysis - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ChEMBL - ChEMBL [ebi.ac.uk]
- 15. sciforschenonline.org [sciforschenonline.org]
- 16. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docta.ucm.es [docta.ucm.es]
- 18. researchgate.net [researchgate.net]
- 19. rjptonline.org [rjptonline.org]
- 20. researchgate.net [researchgate.net]
- 21. Survey of public domain software for docking simulations and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer | MDPI [mdpi.com]
The Art of Molecular Design: A Technical Guide to the Structure-Activity Relationships of N-(Quinolin-4-YL)acetamide Analogs
Foreword: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the annals of drug discovery. Its rigid structure and versatile electronic properties have made it a foundational component in a vast array of therapeutic agents, from the historic antimalarial quinine to modern kinase inhibitors used in oncology.[1][2] This guide delves into a specific, potent subclass: N-(Quinolin-4-YL)acetamide analogs. Our objective is to provide researchers, scientists, and drug development professionals with an in-depth understanding of the nuanced structure-activity relationships (SAR) that govern the biological effects of these molecules. We will dissect the causality behind experimental choices, present actionable protocols, and synthesize data to illuminate a rational path for designing next-generation therapeutics based on this versatile core.
The this compound Core: Anatomy of a Potent Pharmacophore
The this compound scaffold consists of two key domains connected by a critical amide linker: the quinoline core and the N-acetamide moiety . Understanding the distinct roles and modification potential of each is fundamental to any SAR campaign.
-
The Quinoline Core: This is the anchor of the molecule. The nitrogen atom at position 1 (N1) and the amino group at position 4 (C4-NH) are crucial for forming key interactions with biological targets, often through hydrogen bonding. Substitutions on the benzo- portion of the ring (positions C5-C8) are pivotal for modulating physicochemical properties like lipophilicity, electronics, and metabolism, as well as for fine-tuning target binding.[3][4]
-
The Amide Linker: More than a simple spacer, the amide bond (-NH-C(O)-) is a rigid, planar unit that restricts conformational flexibility. Its hydrogen bond donor (NH) and acceptor (C=O) capabilities are often essential for anchoring the molecule within a target's binding site.
-
The Terminal Substituent (R-group): The group attached to the acetamide portion offers a vast vector for chemical exploration. Modifications here directly influence potency, selectivity, and pharmacokinetic properties like solubility and cell permeability.
Below is a diagram illustrating the key points for SAR exploration on the this compound scaffold.
Caption: Key modification points on the core scaffold.
Deciphering the SAR: A Tale of Two Activities
While the this compound core is versatile, its analogs have shown particular promise in two major therapeutic areas: malaria and tuberculosis. The SAR principles often vary depending on the target pathogen and mechanism of action.
Antimalarial Activity: The Legacy of 4-Aminoquinolines
The this compound scaffold is a direct evolution of the classic 4-aminoquinoline antimalarials like chloroquine.[3][5] The mechanism of these agents involves accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of heme into hemozoin, leading to toxic heme buildup.[1]
Key SAR Insights for Antimalarial Activity:
-
The Quinoline Nitrogen (N1): Essential for activity. It acts as a weak base, becoming protonated in the acidic food vacuole, which traps the drug inside the parasite.
-
The 4-Amino Group: Absolutely critical. It serves as the attachment point for the side chain and is integral to the drug's mechanism.[3][4]
-
C7-Substitution: A halogen, particularly chlorine, at the 7th position dramatically increases antimalarial activity.[3][4] This electron-withdrawing group is thought to influence the pKa of the quinoline nitrogen, enhancing accumulation in the food vacuole.[4] Substitution at other positions is generally detrimental.[4]
-
C8-Substitution: Any substitution at the 8th position typically abolishes activity completely.[3]
-
Acetamide Moiety: The nature of the substituent on the acetamide group modulates potency. For instance, in a series of α-(acyloxy)-α-(quinolin-4-yl) acetamides, specific aromatic and aliphatic groups led to compounds with low micromolar activity against Plasmodium falciparum.[5]
Antitubercular Activity: Insights from the Quinolin-4-yloxy Analogs
Extensive research has been conducted on the closely related 2-(quinolin-4-yloxy)acetamide scaffold, which features an ether linkage. These compounds have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[6][7][8] While the linker differs, the SAR findings for the quinoline and terminal acetamide portions provide invaluable guidance.
Key SAR Insights for Antitubercular Activity:
-
Quinoline Core: Modifications to the quinoline ring have a significant impact. For example, adding chloro and methyl groups can alter the biological profile.[6]
-
Terminal Aryl Ring: The substitution pattern on the N-aryl acetamide is a primary determinant of potency.
-
Hydrophobicity: Small to moderate hydrophobic substituents at the para-position (4-position) of the terminal aryl ring tend to enhance potency.[6]
-
Steric and Electronic Effects: Bulky groups or strongly electron-withdrawing groups on the aryl ring often reduce or abolish activity, suggesting specific steric and electronic requirements within the target's binding site.[6]
-
Lipophilicity: In general, bulky, lipophilic substituents have been shown to improve the antimycobacterial action of these compounds.[8]
-
Synthetic & Evaluation Protocols: A Practical Framework
A successful SAR campaign relies on robust and reproducible experimental methodologies. The following sections provide validated, step-by-step protocols for the synthesis and evaluation of this compound analogs.
General Synthetic Protocol: Amide Coupling
The most direct route to synthesizing the target scaffold is via amide bond formation between 4-aminoquinoline and a suitable carboxylic acid derivative.
Rationale: This approach is modular and highly efficient. It allows for the rapid generation of a diverse library of analogs by simply varying the carboxylic acid coupling partner (R-COOH). Standard peptide coupling reagents are used to activate the carboxylic acid, facilitating nucleophilic attack by the 4-amino group of the quinoline.
Step-by-Step Methodology:
-
Carboxylic Acid Activation: To a solution of the desired carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-20 minutes.
-
Amine Addition: Add 4-aminoquinoline (1.0 equivalent) to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final this compound analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Generalized synthetic workflow for analog preparation.
Biological Evaluation Protocol: In Vitro Antimalarial Assay
Rationale: The primary screening assay for antimalarial compounds measures their ability to inhibit the growth of P. falciparum in an in vitro culture of human red blood cells. The SYBR Green I-based assay is a common, reliable, and high-throughput method for this purpose.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a continuous culture of chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create a series of 2-fold serial dilutions in culture medium in a 96-well microplate.
-
Assay Initiation: Add synchronized ring-stage parasites (at ~2% parasitemia and 1% hematocrit) to each well of the plate containing the compound dilutions. Include positive (e.g., Chloroquine) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 72 hours under the conditions described in step 1.
-
Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I. This dye will bind to the DNA of the parasites.
-
Data Acquisition: Read the fluorescence intensity of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Plot the fluorescence intensity against the log of the drug concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the 50% inhibitory concentration (IC₅₀) for each compound.
Quantitative Data Summary & Future Perspectives
The table below summarizes representative SAR data, illustrating the impact of various substitutions on antimalarial activity.
| Analog Class | Key Structural Features | Activity Range (IC₅₀ vs. P. falciparum) | Key Takeaway | Reference |
| α-(acyloxy)-α-(quinolin-4-yl) acetamides | Varied acyloxy and N-substituents | 1.3 - 2.8 µM | The nature of the groups on the acetamide portion directly tunes antiplasmodial potency. | [5] |
| Nopol-based N-(quinolin-4-yl) acetamides | Bulky bicyclic acetamide group | Moderately active, but less so than 8-aminoquinoline analogs. | The position of the amide linkage (C4 vs. C8) and quinoline substitution (e.g., C7-Cl) significantly impacts activity. | [9] |
| Classic 4-Aminoquinolines | C7-Chloro substitution | nM to low µM range | The C7-Cl is a critical determinant of high potency against sensitive strains. | [3][4] |
Future Directions
The this compound scaffold remains a fertile ground for therapeutic innovation. Future research should focus on:
-
Multi-target Agents: Designing hybrid molecules that combine the quinoline core with other pharmacophores to tackle drug resistance.
-
Kinase Inhibition: The quinoline scaffold is prevalent in many approved kinase inhibitors.[10] Exploring substitutions on the this compound core to target parasitic or human kinases is a promising avenue for anticancer and anti-infective research.
-
Computational Modeling: Employing molecular docking and QSAR studies to build predictive models that can rationalize the observed SAR and guide the design of more potent and selective analogs with improved drug-like properties.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Evaluation of Novel α-(Acyloxy)-α-(Quinolin-4-yl) Acetamides as Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nopol-Based Quinoline Derivatives as Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
N-(Quinolin-4-YL)acetamide: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The quinoline scaffold is a cornerstone in the edifice of medicinal chemistry, lending its rigid, aromatic framework to a multitude of therapeutic agents. Within this esteemed class of heterocycles, N-(quinolin-4-yl)acetamide has emerged as a particularly fruitful starting point for drug discovery endeavors. This in-depth technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, chemical liabilities, and burgeoning applications across various disease modalities. We will explore its role in the design of targeted therapies, supported by mechanistic insights and extensive structure-activity relationship (SAR) studies, to provide a valuable resource for researchers, scientists, and drug development professionals.
The Ascendancy of the Quinoline Core in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast number of biologically active compounds, both natural and synthetic. Its historical significance is rooted in the discovery of quinine, an antimalarial alkaloid that revolutionized the treatment of malaria. This seminal discovery catalyzed extensive research into the medicinal properties of quinoline derivatives, leading to the development of a plethora of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2]
The this compound scaffold, in particular, offers a compelling combination of features for medicinal chemists. The acetamide moiety at the 4-position provides a critical hydrogen bond donor and acceptor, facilitating precise interactions with biological targets. The quinoline nucleus itself can participate in π-π stacking and hydrophobic interactions, while the ring nitrogen can act as a hydrogen bond acceptor. This inherent structural versatility allows for facile chemical modification, enabling the optimization of both pharmacodynamic and pharmacokinetic properties.
Synthetic Strategies and Derivatization Potential
A key advantage of the this compound scaffold is its synthetic accessibility, which allows for the rapid generation of diverse chemical libraries for biological screening.
2.1. Core Synthesis: A Straightforward Acetylation
The parent this compound is readily prepared via the acetylation of 4-aminoquinoline. This transformation can be achieved using standard acetylating agents.
Experimental Protocol: Synthesis of this compound
-
Reagents & Solvents: 4-aminoquinoline, acetic anhydride (or acetyl chloride), and a suitable solvent such as dichloromethane, pyridine, or toluene.
-
Procedure:
-
Dissolve 4-aminoquinoline in the chosen solvent under an inert atmosphere.
-
Slowly add the acetylating agent to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction exotherm.
-
Allow the reaction to stir at ambient temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and recrystallization or column chromatography.
-
-
Rationale: The choice of acetylating agent and solvent can influence the reaction rate and yield. Pyridine can serve as both a solvent and a catalyst. The use of an inert atmosphere is good practice to prevent side reactions with atmospheric moisture.
2.2. A Scaffold Ripe for Derivatization
The true power of the this compound scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its biological activity.
-
Quinoline Ring Substitutions: Positions 2, 5, 6, 7, and 8 of the quinoline ring are readily accessible for substitution, allowing for the introduction of a wide range of functional groups to modulate the electronic and steric properties of the molecule.
-
Acetamide Group Modification: The methyl group of the acetamide can be replaced with various alkyl, aryl, or heterocyclic moieties to probe for additional binding interactions within the target protein.
Diagram: Key Derivatization Points of the this compound Scaffold
Caption: Primary sites for chemical diversification on the this compound scaffold.
Therapeutic Landscape and Mechanistic Insights
The this compound scaffold has proven to be a versatile platform for the development of inhibitors targeting a wide range of diseases.
3.1. Anticancer Applications
A significant body of research has focused on the development of this compound derivatives as anticancer agents.[2] These compounds have demonstrated potent activity against various cancer cell lines, often through the inhibition of key signaling pathways.[2][3]
-
Kinase Inhibition: A prominent mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases.[4] The quinoline core can effectively mimic the adenine moiety of ATP, occupying the ATP-binding pocket of the kinase, while the acetamide group can form crucial hydrogen bonds with the hinge region of the enzyme.[4] For example, derivatives have been explored as inhibitors of EGFR tyrosine kinase and PI3Kα.[5][6] Some quinoline-oxadiazole hybrids have shown considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[5] One study reported a novel 2-cyano-N-(quinolin-3-yl)acetamide with potent effects on Ehrlich ascites carcinoma tumor cells.[7]
Diagram: Simplified Mechanism of Kinase Inhibition
Caption: Key interactions of an this compound-based inhibitor within a kinase active site.
3.2. Antimalarial Activity
Given the historical success of quinoline-based antimalarials, it is no surprise that this compound derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[8][9] The mechanism of action is often attributed to the disruption of heme detoxification in the parasite. Chloroquinoline acetamide hybrids have demonstrated antimalarial activity with a good safety profile.[10]
3.3. Antitubercular and Antimicrobial Potential
The this compound scaffold has also shown promise in the development of agents against Mycobacterium tuberculosis and other microbial pathogens.[11][12][13][14] Certain 2-(quinolin-4-yloxy)acetamide derivatives have exhibited potent antimycobacterial activity, with some compounds showing efficacy against drug-resistant strains.[13][14] The quinoline scaffold is a well-established pharmacophore in antimicrobial research, with derivatives exhibiting a broad spectrum of antibacterial and antifungal properties.[15]
Structure-Activity Relationship (SAR) Studies: A Guide to Optimization
Systematic derivatization of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.
| Position of Modification | Nature of Substituent | General Impact on Activity | Rationale |
| Quinoline Ring | Electron-withdrawing groups | Often enhances potency | Can modulate the pKa of the quinoline nitrogen and influence binding interactions. |
| Quinoline Ring | Hydrophobic groups | Can improve cell permeability and target engagement | Enhances interactions with hydrophobic pockets in the binding site. |
| Acetamide Side Chain | Small, flexible groups | Generally well-tolerated | Can be modified to fine-tune solubility and metabolic stability. |
| Acetamide Side Chain | Bulky or rigid groups | Can either increase or decrease activity | Highly dependent on the specific topology of the target's active site. |
Note: The table above provides a generalized summary. The specific SAR for any given biological target will need to be determined empirically. For instance, in a series of 2-(quinoline-4-yloxy)acetamides, small to moderate hydrophobic substituents on the aryl ring of the acetamide enhanced antitubercular potency, while bulky or strongly electron-withdrawing groups diminished it.[11]
Future Perspectives and Concluding Remarks
The this compound scaffold remains a highly attractive and versatile platform for the design of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in medicinal chemistry. Future directions in the exploration of this privileged scaffold are likely to include:
-
Fragment-Based Drug Discovery: Utilizing the this compound core as a starting point for the elaboration of more complex and potent inhibitors.
-
Novel Therapeutic Targets: Screening libraries of this compound derivatives against emerging and underexplored biological targets.
-
Advanced Drug Delivery: Developing targeted delivery systems to enhance the efficacy and reduce the off-target effects of potent this compound-based compounds.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 6. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships – ScienceOpen [scienceopen.com]
- 12. scielo.br [scielo.br]
- 13. 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of N-(Quinolin-4-YL)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activity. Derivatives of 4-aminoquinoline, in particular, have a storied history in medicinal chemistry, most notably as antimalarial agents like chloroquine and amodiaquine.[1][2] The mechanism of action for many 4-aminoquinoline drugs involves interfering with heme crystallization in the malaria parasite, a process vital for its survival.[3] Beyond their antimalarial properties, quinoline-based structures are explored for a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory roles.[3][4]
The target molecule, N-(Quinolin-4-YL)acetamide, is a direct derivative of 4-aminoquinoline. The introduction of the acetamide group serves to modify the electronic and physical properties of the parent amine, which can significantly impact its biological activity and pharmacokinetic profile. Acetylation is a fundamental and widely used transformation in organic synthesis, often employed to protect amino groups or to modulate a molecule's bioactivity.[4] This guide provides a comprehensive overview of the synthesis of this compound, detailing the preparation of its direct precursor and the final acetylation step, grounded in established chemical principles and supported by citable protocols.
Overall Synthetic Strategy
The most direct and logical synthetic route to this compound involves a two-step process. The first step is the synthesis of the key intermediate, 4-aminoquinoline, via a nucleophilic aromatic substitution (SNAr) reaction. The second, and final, step is the N-acetylation of 4-aminoquinoline to yield the target compound.
Caption: Figure 1. General two-step synthesis pathway to this compound derivatives.
Part 1: Synthesis of the Precursor, 4-Aminoquinoline
The synthesis of 4-aminoquinoline derivatives is well-established and typically proceeds through the reaction of a 4-chloroquinoline with an appropriate amine.[5] This reaction is a classic example of nucleophilic aromatic substitution, where the electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic attack.
Protocol 1: Synthesis of N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine
This protocol details the synthesis of a 4-aminoquinoline derivative from 4,7-dichloroquinoline, illustrating the general SNAr methodology.[6]
Materials:
-
4,7-dichloroquinoline
-
Ethane-1,2-diamine
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Chloroform and Methanol (for elution)
Procedure:
-
A mixture of 4,7-dichloroquinoline (2.5 mmol) and an excess of ethane-1,2-diamine (5 mmol) is placed in a round-bottom flask.
-
The mixture is heated slowly to 80 °C over 1 hour with continuous stirring.
-
The temperature is then increased to 130 °C and maintained for 7 hours with stirring.
-
After cooling to room temperature, the reaction mixture is taken up in dichloromethane.
-
The organic layer is washed successively with 5% aqueous NaHCO₃, water, and then brine.
-
The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography over silica gel, using a chloroform-methanol mixture as the eluent to yield the purified 4-aminoquinoline derivative.[6]
Causality and Insights:
-
Excess Amine: Using an excess of the amine nucleophile drives the reaction to completion and can also act as a base to neutralize the HCl generated during the substitution.
-
Elevated Temperature: The aromatic ring of quinoline is relatively stable. High temperatures are necessary to overcome the activation energy for the nucleophilic attack and subsequent loss of the chloride leaving group.
-
Aqueous Work-up: The washing steps are crucial for removing unreacted starting materials, excess amine (which will be protonated and move to the aqueous layer after reacting with bicarbonate), and inorganic salts, leading to a cleaner crude product for purification.
Part 2: Synthesis of this compound via N-Acetylation
Protocol 2: Acetylation of 4-Aminoquinoline
Materials:
-
4-Aminoquinoline (or a derivative from Protocol 1)
-
Acetic Anhydride
-
Pyridine (as solvent and base) or another suitable solvent like Dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine).
-
Diethyl Ether or Cold Water (for precipitation/crystallization)
Procedure:
-
In a round-bottom flask, dissolve 4-aminoquinoline (1.0 eq) in a minimal amount of pyridine under a nitrogen atmosphere.
-
To this solution, carefully add acetic anhydride (1.2-1.5 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.[8]
-
Upon completion, slowly pour the reaction mixture into a beaker of cold diethyl ether or ice-water with stirring to induce precipitation of the product.[8]
-
Collect the resulting solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove residual pyridine and acetic acid.
-
Dry the product under vacuum to obtain this compound. Recrystallization from a suitable solvent like ethanol may be performed for further purification if necessary.
Causality and Insights:
-
Acetic Anhydride: This is a common, effective, and readily available acetylating agent. It is less reactive and easier to handle than acetyl chloride.
-
Pyridine/Base: Pyridine serves both as a solvent and a base. It activates the acetic anhydride for nucleophilic attack and neutralizes the acetic acid byproduct formed during the reaction.
-
Reaction Monitoring: TLC is essential for determining the reaction's endpoint. Running the reaction for too long or at high temperatures could risk diacetylation, though this is less common for aromatic amines.[8]
-
Precipitation/Crystallization: The product, an amide, is generally much less soluble in nonpolar solvents like diethyl ether than the reactants and byproducts, allowing for efficient isolation.
Mechanism of N-Acetylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the 4-amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling acetate as a stable leaving group and yielding the final N-acetylated product.
Caption: Figure 2. Simplified mechanism for the N-acetylation of 4-aminoquinoline.
Data Summary and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized product. Techniques like NMR spectroscopy, mass spectrometry, and melting point determination are standard.
| Parameter | Expected Value/Data | Source |
| Molecular Formula | C₁₁H₁₀N₂O | [9] |
| Molecular Weight | 186.21 g/mol | [9] |
| Appearance | White to off-white solid | General observation |
| ¹H NMR (DMSO-d₆) | Characteristic peaks for quinoline protons, a singlet for the NH proton (amide), and a singlet for the methyl (CH₃) protons. | [4] |
| ¹³C NMR (DMSO-d₆) | Peaks corresponding to the 9 unique carbons of the quinoline ring, the amide carbonyl carbon, and the methyl carbon. | [4] |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z ≈ 187.08 | Calculated |
Note: Specific NMR chemical shifts can vary based on the solvent and instrument used. Researchers should compare their spectra with established data for confirmation.[10]
Safety and Handling
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.
-
4-Aminoquinoline Derivatives: Handle with care, as many heterocyclic amines have biological activity. Avoid inhalation and skin contact.
Applications in Research and Drug Development
This compound and its derivatives are of significant interest in medicinal chemistry. The acetamide moiety can act as a hydrogen bond donor and acceptor, potentially influencing how the molecule interacts with biological targets. Research has shown that various quinoline acetamide derivatives possess a range of pharmacological activities, including:
-
Antitubercular Activity: Certain 2-(quinolin-4-yloxy)acetamide derivatives have shown potent activity against Mycobacterium tuberculosis.[11][12]
-
Anticancer Properties: Quinoline derivatives are widely investigated as anticancer agents, and the modification of the 4-amino position can tune their cytotoxic effects against various cancer cell lines.[5][6]
-
Antimalarial Development: While resistance to older 4-aminoquinolines is a problem, the development of new analogues, including those with modified side chains, remains an active area of research to combat resistant strains of Plasmodium falciparum.[2][13]
The synthesis of this compound provides a foundational molecule for further derivatization and exploration in drug discovery programs.
References
- 1. Synthesis of new 4-aminoquinolines and quinoline-acridine hybrids as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Secure Verification [cherry.chem.bg.ac.rs]
- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of N-(Quinolin-4-YL)acetamide derivatives
An In-Depth Guide to the Synthesis of N-(Quinolin-4-YL)acetamide Derivatives: Protocols and Mechanistic Insights
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals, demonstrating a remarkable spectrum of biological activities.[1] These activities include potent anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties.[2][3][4] Specifically, the this compound framework is a key pharmacophore found in numerous compounds investigated as kinase inhibitors, which are crucial for disrupting the aberrant signaling pathways that drive tumor growth.[5][6] The acetamide moiety, linked to the 4-position of the quinoline ring, often plays a critical role in binding to biological targets, making the efficient and reliable synthesis of these derivatives a cornerstone of many drug discovery programs.[7][8]
This application note provides a detailed, step-by-step protocol for the synthesis of this compound derivatives, grounded in established chemical principles. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a procedure, but also the mechanistic rationale behind the experimental choices to ensure reproducibility and facilitate troubleshooting.
General Synthetic Strategy: The Acylation of 4-Aminoquinoline
The synthesis of this compound derivatives is fundamentally an amide bond formation reaction. The most direct and common approach involves the acylation of a 4-aminoquinoline precursor. This reaction, a classic example of nucleophilic acyl substitution, forms a stable amide linkage between the nitrogen atom of the 4-amino group and the carbonyl carbon of an acetylating agent.
The primary starting material is 4-aminoquinoline or one of its many substituted analogues. The choice of acetylating agent is typically acetic anhydride or acetyl chloride, both of which provide a highly electrophilic carbonyl group susceptible to nucleophilic attack by the amino group. The reaction is often facilitated by a base to neutralize the acidic byproduct and can be performed in a variety of aprotic solvents.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of N-(7-chloroquinolin-4-yl)acetamide
This section provides a representative, step-by-step protocol for the synthesis of N-(7-chloroquinolin-4-yl)acetamide, a common intermediate in the development of antimalarial and anticancer agents.[9][10]
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 4,7-Dichloroquinoline | ≥98% | Sigma-Aldrich | Starting material for precursor synthesis. |
| Ammonium Hydroxide | 28-30% solution | Fisher Scientific | Used in amination step. |
| Phenol | ≥99% | Acros Organics | Catalyst for amination. |
| 7-Chloroquinolin-4-amine | ≥97% | TCI Chemicals | Can be synthesized or purchased. |
| Acetic Anhydride | ≥99% | Alfa Aesar | Acetylating agent. |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent and base catalyst. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction/extraction solvent. |
| Saturated Sodium Bicarbonate | Aq. solution | Lab-prepared | For work-up. |
| Anhydrous Magnesium Sulfate | Granular | VWR | Drying agent. |
| Ethyl Acetate & Hexanes | HPLC Grade | Fisher Scientific | For chromatography/crystallization. |
Part 1: Synthesis of the Precursor, 7-Chloroquinolin-4-amine
Causality: While 7-chloroquinolin-4-amine can be purchased, this synthesis from 4,7-dichloroquinoline is a foundational method in quinoline chemistry. It proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the highly reactive chlorine at the 4-position is displaced by an amino group.[11] Phenol is used as a catalyst to facilitate the reaction, which can be conducted under high temperature or with microwave assistance to reduce reaction times.[10][12]
Step-by-Step Procedure:
-
To a sealed reaction vessel, add 4,7-dichloroquinoline (1.0 eq), phenol (1.2 eq), and concentrated ammonium hydroxide (10 eq).
-
Heat the mixture at 120-140 °C for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes).
-
After completion, cool the reaction mixture to room temperature.
-
Add 1 M sodium hydroxide solution to dissolve the phenol and basify the mixture to pH > 10.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from ethanol to yield 7-chloroquinolin-4-amine as a solid.
Part 2: Acylation to form N-(7-chloroquinolin-4-yl)acetamide
Causality: This is the core step where the amide bond is formed. Acetic anhydride is a powerful acetylating agent. The reaction is performed in pyridine, which serves a dual purpose: it acts as a solvent and as a base to neutralize the acetic acid byproduct, driving the reaction to completion. The reaction is typically exothermic, so controlled addition of the anhydride is crucial to prevent side reactions.
Step-by-Step Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 7-chloroquinolin-4-amine (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 to 1.5 eq) dropwise to the stirred solution. Ensure the temperature does not rise above 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC (Eluent: 5% Methanol/DCM) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and quench any remaining acetic anhydride.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol or purified via flash column chromatography.
Mechanism of Acylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the 4-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as a leaving group and forming the stable amide product.
Caption: The mechanism of N-acetylation of 4-aminoquinoline.
Summary of Reaction Parameters and Characterization
The success of the synthesis depends on careful control of reaction conditions. The following table summarizes typical parameters for the acylation step.
| Parameter | Value / Condition | Rationale |
| Reactant Ratio | 1.0 eq 4-aminoquinoline : 1.1-1.5 eq Acetic Anhydride | A slight excess of the acetylating agent ensures complete conversion of the starting amine. |
| Solvent | Anhydrous Pyridine | Acts as a solvent and a base to neutralize the acidic byproduct, driving the equilibrium forward. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming allows the reaction to proceed to completion. |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion, but should be monitored by TLC. |
| Typical Yield | 85 - 95% | This reaction is generally high-yielding. |
| Purification | Recrystallization (Ethanol) or Column Chromatography | Removes unreacted starting materials and byproducts to yield a pure compound. |
Characterization: The final product should be characterized to confirm its identity and purity. Standard techniques include:
-
¹H NMR: To confirm the presence of protons on the quinoline ring and the newly added acetyl group.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[13]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the amide bond.[14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 12. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
Application Notes and Protocols for N-(Quinolin-4-YL)acetamide in Antimicrobial Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Quinoline Scaffolds in Antimicrobial Research
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] N-(Quinolin-4-YL)acetamide, a member of this class, holds significant potential as a subject of antimicrobial research. The core hypothesis underpinning its activity lies in the established mechanisms of quinoline derivatives, which are known to interfere with critical bacterial processes. This document provides a comprehensive guide for researchers investigating the antimicrobial properties of this compound, detailing its presumed mechanism of action, protocols for susceptibility testing, and guidance on data interpretation.
Scientific Foundation: Mechanism of Action
The antimicrobial action of many quinoline-based compounds is primarily attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
By binding to these enzymes, quinoline derivatives stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks.[3] This triggers a cascade of events, including the SOS response and ultimately, programmed cell death. It is this potent bactericidal mechanism that makes quinoline derivatives, and by extension this compound, compelling candidates for antimicrobial drug discovery.
Caption: Putative mechanism of action for this compound.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | [3] |
| Molecular Weight | 186.21 g/mol | [3] |
| LogP | 1.615 | [3] |
| Solubility | ||
| DMSO | Soluble (qualitative) | [4] |
| Ethanol | Moderately soluble (inferred) | [5] |
| Water | Poorly soluble (inferred) |
Protocol for Stock Solution Preparation (10 mg/mL):
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound in a well-ventilated area or a chemical fume hood.
-
Weighing: Accurately weigh 10 mg of this compound using an analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, anhydrous dimethyl sulfoxide (DMSO).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Antimicrobial Susceptibility Testing: Protocols
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and are designed to determine the in vitro antimicrobial activity of this compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Bacteria)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for Broth Microdilution Assay.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Addition: Add 100 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or PBS. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well (1 through 11) with 50 µL of the standardized bacterial suspension. Well 11 will be the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Solvent for dissolving the compound (e.g., DMSO)
-
Incubator (35-37°C)
Procedure:
-
Disk Preparation: Prepare disks impregnated with a known concentration of this compound. Dissolve the compound in a suitable solvent and apply a specific volume to each sterile disk. Allow the solvent to evaporate completely. A range of disk potencies should be prepared (e.g., 5 µg, 10 µg, 30 µg).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically apply the prepared this compound disks to the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.
Protocol 3: Antifungal Susceptibility Testing
This protocol is adapted for testing against yeast, such as Candida albicans, based on CLSI M27 guidelines.
Materials:
-
This compound stock solution
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Yeast strain (e.g., Candida albicans ATCC 90028)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile 96-well microtiter plates
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Prepare a yeast suspension and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Microtiter Plate Preparation: Follow the serial dilution steps as outlined in the bacterial broth microdilution protocol, using RPMI-1640 medium.
-
Inoculation and Incubation: Inoculate the wells with the prepared yeast suspension and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Data Interpretation and Expected Results
While specific MIC values for the parent this compound are not extensively reported in the literature, data from closely related quinoline derivatives can provide an expected range of activity. It is crucial to include standard reference antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in all assays for comparison and quality control.
Expected MIC Ranges for Quinoline Derivatives (for reference):
| Microorganism | Class | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 0.12 - 78.125 |
| Escherichia coli | Gram-negative bacteria | 312.5 - >1024 |
| Candida albicans | Yeast | 4.88 - 50 |
Note: These are broad ranges based on various quinoline derivatives and should be considered as a general guide. The actual MIC of this compound may vary.[6][7]
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| No inhibition of growth at any concentration | - Inactive compound- Resistant microbial strain- Incorrect inoculum density | - Verify compound integrity- Use a known susceptible control strain- Re-standardize inoculum |
| Inconsistent results between replicates | - Pipetting errors- Incomplete mixing- Contamination | - Calibrate pipettes- Ensure thorough mixing at each dilution step- Use aseptic technique |
| Compound precipitation in wells | - Poor solubility in the test medium | - Lower the starting concentration- Ensure the final DMSO concentration is non-inhibitory (typically ≤1%) |
Safety and Handling
This compound should be handled with care. Consult the Safety Data Sheet (SDS) for detailed information. General precautions include:
-
Personal Protective Equipment: Wear a lab coat, gloves, and safety glasses.
-
Engineering Controls: Use in a well-ventilated area or a chemical fume hood.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
Conclusion
This compound represents a promising starting point for antimicrobial discovery efforts. The protocols and information provided in this guide offer a robust framework for the systematic evaluation of its in vitro antimicrobial activity. By adhering to standardized methodologies and maintaining rigorous experimental controls, researchers can generate reliable and reproducible data to elucidate the full potential of this and other novel quinoline derivatives in the fight against infectious diseases.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Acetamide, N-(2-methyl-4-quinolinyl)- | C12H12N2O | CID 594177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:32433-28-6 | Chemsrc [chemsrc.com]
- 4. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(quinolin-6-yl)acetamide | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide for Evaluating the Anti-inflammatory Potential of N-(Quinolin-4-YL)acetamide
Audience: Researchers, scientists, and drug development professionals in the field of inflammation and immunology.
Objective: This document provides a robust framework for the comprehensive evaluation of N-(Quinolin-4-YL)acetamide as a potential anti-inflammatory agent. The protocols herein are designed to be self-validating, moving from foundational in vitro characterization to a well-established in vivo model of acute inflammation. The rationale behind experimental design choices is elucidated to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.
Introduction: The Quinoline Scaffold as a Privileged Structure in Anti-inflammatory Drug Discovery
The quinoline ring system is a prominent heterocyclic scaffold that has been extensively explored in medicinal chemistry, leading to numerous therapeutic agents.[1] Its unique structural and electronic properties make it a "privileged structure" capable of interacting with a variety of biological targets. In the context of inflammation, quinoline derivatives have been investigated as inhibitors of key enzymes and signaling pathways, including cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).[1][2][3]
This compound, the subject of this guide, is a derivative that merits systematic investigation. This protocol outlines a strategic, multi-tiered approach to characterize its anti-inflammatory profile, establishing a foundation for further preclinical development.
Mechanistic Underpinnings: Key Signaling Pathways in Inflammation
A thorough understanding of the molecular cascades driving inflammation is critical for designing targeted therapies and interpreting experimental outcomes. This compound may exert its effects through one or more of these pathways. Two of the most pivotal are the Cyclooxygenase (COX) and NF-κB signaling pathways.
The Cyclooxygenase (COX) Pathway
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, and their primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzyme. This enzyme exists in two main isoforms, COX-1 and COX-2, which convert arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4] Selective inhibition of COX-2 is a desirable attribute for novel anti-inflammatory agents to minimize gastrointestinal side effects.[5]
Caption: The Cyclooxygenase (COX) pathway, a primary target for NSAIDs.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[2][6] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[6] This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of hundreds of pro-inflammatory genes, including those for TNF-α, Interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[7][8] Inhibition of this pathway is a highly sought-after strategy for developing potent anti-inflammatory drugs.[2]
Caption: The canonical NF-κB signaling pathway activation cascade.
In Vitro Evaluation: A Stepwise Approach
In vitro assays are indispensable for the initial screening and mechanistic elucidation of novel compounds.[9] They offer a controlled environment to assess cytotoxicity and efficacy before proceeding to more complex biological systems.
Caption: A streamlined workflow for the in vitro evaluation of anti-inflammatory compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which this compound is not cytotoxic. A reduction in inflammatory markers could be a false positive if it results from cell death rather than specific pathway inhibition. The MTT assay measures the metabolic activity of viable cells, providing a reliable index of cytotoxicity.[10]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂) to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Data Presentation: Example Cytotoxicity Profile
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 0.950 | 100% |
| 1 | 0.945 | 99.5% |
| 10 | 0.931 | 98.0% |
| 25 | 0.903 | 95.1% |
| 50 | 0.855 | 90.0% |
| 100 | 0.523 | 55.1% |
Protocol 2: Inhibition of Nitric Oxide (NO) Production
Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[11][12] It activates the NF-κB pathway, leading to the upregulation of iNOS and subsequent production of large amounts of nitric oxide (NO), a key inflammatory mediator.[10] The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant, providing an indirect measure of iNOS activity.[13]
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 3.1. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1 hour.
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[13] Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the 50 µL of supernatant. After 10 minutes, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Readout: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
-
Calculation:
-
% NO Inhibition = [1 - (Absorbance of LPS + Compound / Absorbance of LPS only)] x 100
-
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
Causality: TNF-α and IL-6 are canonical pro-inflammatory cytokines whose production is tightly regulated by the NF-κB pathway.[14][15] Measuring the levels of these cytokines in the supernatant of LPS-stimulated macrophages provides direct evidence of a compound's ability to suppress the inflammatory response.[16] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this quantification.
Methodology:
-
Sample Preparation: Use the same culture supernatants collected from the experiment in Protocol 3.2.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit. The general steps are:
-
Coat a 96-well plate with a capture antibody specific for the cytokine.
-
Add the cell culture supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Data Presentation: Example In Vitro Efficacy Summary
| Compound Conc. (µM) | % NO Inhibition | TNF-α Conc. (pg/mL) | % TNF-α Inhibition | IL-6 Conc. (pg/mL) | % IL-6 Inhibition |
| LPS Control | 0% | 2540 | 0% | 3150 | 0% |
| 1 | 15.2% | 2154 | 15.2% | 2730 | 13.3% |
| 10 | 48.5% | 1321 | 48.0% | 1512 | 52.0% |
| 25 | 75.3% | 610 | 76.0% | 725 | 77.0% |
| IC₅₀ (µM) | 10.5 | 10.8 | 9.8 |
In Vivo Evaluation: A Model of Acute Inflammation
In vivo models are essential to evaluate a compound's efficacy within a complex biological system, providing insights into its pharmacokinetics and overall physiological effects.[17][18]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Causality: The carrageenan-induced paw edema model is a gold-standard, highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[19][20] The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[19] The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins, mediated by COX-2.[21] Inhibition of edema in the later phase is indicative of NSAID-like activity.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Use male Wistar rats (180-200 g). Acclimatize them for one week before the experiment.
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Carboxymethyl cellulose).
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[19]
-
Group III-V (Test Groups): Receive this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[19]
-
Administer the respective compounds or vehicle via oral gavage.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[22][23]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[19]
-
-
Calculation:
-
Increase in Paw Volume = Vₜ - V₀
-
% Inhibition of Edema = [1 - (Increase in Volume of Treated Group / Increase in Volume of Control Group)] x 100
-
Data Presentation: Example In Vivo Anti-inflammatory Activity
| Group | Dose (mg/kg) | Increase in Paw Volume at 3 hr (mL) | % Inhibition at 3 hr |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |
| Test Compound | 10 | 0.65 ± 0.04 | 23.5% |
| Test Compound | 25 | 0.45 ± 0.03 | 47.1% |
| Test Compound | 50 | 0.35 ± 0.02 | 58.8% |
Conclusion and Future Directions
This guide provides a comprehensive and logically structured approach to evaluate the anti-inflammatory properties of this compound. Successful outcomes, such as potent inhibition of NO and pro-inflammatory cytokines in vitro and significant reduction of edema in vivo, would establish a strong rationale for further investigation. Subsequent studies could explore the compound's specific molecular targets (e.g., direct COX-2 or IKK inhibition assays), delve into chronic inflammation models, and initiate pharmacokinetic and toxicology profiling to fully characterize its potential as a therapeutic agent.
References
- 1. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo [mdpi.com]
- 12. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytokine production (IL-6 and TNF alpha) in whole blood cell cultures of patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential expression of tumor necrosis factor and interleukin-6 by peritoneal macrophages in vivo and in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 18. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. inotiv.com [inotiv.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
Application Note: N-(Quinolin-4-YL)acetamide for PI3Kα Inhibition Studies
An In-Depth Technical Guide for Researchers
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is one of the most frequent events in human cancers.[1] The class IA isoform, PI3Kα (encoded by the PIK3CA gene), is frequently mutated, making it a prime target for therapeutic intervention.[2][3] This document provides a comprehensive guide for the characterization of N-(Quinolin-4-YL)acetamide, a novel small molecule, as a potential inhibitor of PI3Kα. We present detailed protocols for in vitro biochemical assays to determine inhibitory potency and selectivity, as well as cell-based methods to confirm target engagement and downstream functional effects. This guide is intended for researchers in oncology, cell biology, and drug development, offering a robust framework for evaluating quinoline-based compounds targeting the PI3K pathway.
Introduction: The PI3Kα Signaling Axis in Oncology
The PI3K/AKT/mTOR pathway is a central signaling cascade that translates extracellular cues from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) into intracellular responses.[4][5] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[2] Activated AKT proceeds to phosphorylate a multitude of substrates, leading to increased cell survival, growth, and proliferation.[1][6]
Dysregulation of this pathway, often through activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of many cancers, including breast, colorectal, and endometrial cancers.[2][4] Consequently, developing selective inhibitors of the p110α catalytic subunit of PI3K is a major focus of modern cancer therapy.[3][7] this compound represents a chemical scaffold of interest for selective PI3Kα inhibition. This guide outlines the necessary experimental procedures to validate its activity and mechanism of action.
The PI3Kα Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling cascade and the putative point of inhibition for this compound.
Caption: The PI3K/AKT/mTOR signaling cascade initiated by RTKs.
Compound Details: this compound
Proper handling and preparation of the investigational compound are paramount for reproducible results.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 32433-28-6 | [8] |
| Molecular Formula | C₁₁H₁₀N₂O | [8][9] |
| Molecular Weight | 186.21 g/mol | [8][9] |
| PSA | 45.22 Ų | [8] |
| LogP | 1.615 | [8] |
Handling and Storage
-
Safety Precautions: Handle in accordance with good industrial hygiene and safety practices. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11] Avoid inhalation of dust or powder; work in a well-ventilated area or chemical fume hood.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[12]
-
Stock Solution Preparation: For in vitro and cell-based assays, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Scientist's Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (DMSO-treated) in all experiments.
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant PI3Kα and to assess its selectivity against other Class I PI3K isoforms (β, δ, γ).
Principle: Luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, quantify the amount of ADP produced during the kinase reaction.[14] The conversion of PIP2 to PIP3 by PI3K consumes ATP, generating ADP. The luminescent signal is directly proportional to kinase activity, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Materials and Reagents
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ enzymes
-
Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂)[14]
-
ATP
-
384-well white assay plates
Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. A typical starting range is 100 µM to 1 pM in a 10-point, 3-fold dilution series.
-
Enzyme/Substrate Mix: In the kinase buffer, prepare a mixture containing the PI3K enzyme and the PIP2 lipid substrate. The optimal concentrations should be determined empirically but can be guided by manufacturer recommendations.[14]
-
Reaction Setup:
-
Add 0.5 µL of the serially diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme/substrate mixture to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
-
Initiate Kinase Reaction: Add 0.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to its Km value for the specific enzyme isoform.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis and Presentation
-
Convert raw luminescence units (RLU) to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Hypothetical Data Summary:
| Kinase Isoform | Hypothetical IC₅₀ (nM) |
| PI3Kα | 13.6 |
| PI3Kβ | 270 |
| PI3Kδ | 300 |
| PI3Kγ | >1000 |
Rationale: This assay provides the first crucial piece of evidence for direct target engagement.[16] Testing against other isoforms is essential to establish the compound's selectivity profile, which is a critical factor for predicting potential on-target and off-target effects in a biological system.[17][18]
Protocol 2: Cell-Based Target Engagement and Functional Assays
Objective: To confirm that this compound can enter cells, inhibit PI3Kα signaling, and produce a downstream anti-proliferative effect. Cancer cell lines with known PIK3CA mutations (e.g., MCF-7, HCT-116) are ideal models.[2][3]
Cellular Assay Workflow
Caption: Experimental workflow for cell-based inhibitor studies.
Western Blot for Phospho-AKT (Ser473)
Principle: Inhibition of PI3Kα prevents the generation of PIP3, thereby blocking the activation and phosphorylation of its downstream effector, AKT.[19] Measuring the level of phosphorylated AKT (p-AKT) at Serine 473 is a robust and direct biomarker of PI3K pathway activity in cells.[20][21]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture PIK3CA-mutant cells (e.g., HCT-116) to 70-80% confluency in a 6-well plate.
-
Serum-starve cells for 4-6 hours if necessary to reduce basal pathway activity.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a fixed time (e.g., 2-4 hours). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[19]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[19]
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.
-
Crucial Step (Self-Validation): To normalize for protein loading and changes in total protein levels, strip the membrane and re-probe with an antibody against total AKT and a loading control like β-actin or GAPDH.[19][22]
-
Quantify band intensities using densitometry software. The p-AKT signal should be normalized to the total AKT signal.
-
Scientist's Note: Using BSA for blocking is highly recommended when working with phospho-antibodies. Milk contains casein, a phosphoprotein, which can cause high background noise. The inclusion of phosphatase inhibitors during lysis is absolutely critical to preserve the phosphorylation state of your target proteins.
Cell Viability/Proliferation Assay
Principle: By inhibiting the pro-survival PI3K/AKT pathway, this compound is expected to reduce cell proliferation and/or viability. Assays like MTT or the luminescence-based CellTiter-Glo® measure metabolic activity as a proxy for the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (similar to the biochemical assay range). Include vehicle and no-treatment controls.
-
Incubation: Incubate for 48-72 hours, a sufficient time to observe effects on proliferation.
-
Detection: Add the viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's protocol and read the signal (luminescence) on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot against the log of inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Framework for In Vivo Studies
For compounds that demonstrate potent and selective activity in vitro and in cells, the next logical step is evaluation in animal models.
-
Model Selection: Patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) models using tumors with PIK3CA mutations are standard.[23]
-
Pharmacokinetic (PK) Profiling: Initial studies are required to determine the compound's bioavailability, half-life, and optimal dosing regimen.
-
Pharmacodynamic (PD) Assessment: To confirm target engagement in vivo, tumors can be harvested from a satellite group of animals at various time points after dosing. Tumor lysates are then analyzed by Western blot for p-AKT levels, similar to the cell-based assay.[24]
-
Efficacy Studies: Mice are treated with the compound over several weeks, and tumor volume is measured regularly to assess anti-tumor efficacy compared to a vehicle-treated control group.[17][25]
References
- 1. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer [mdpi.com]
- 2. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Discovery of 3-Quinazolin-4(3 H)-on-3-yl-2, N-dimethylpropanamides as Orally Active and Selective PI3Kα Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:32433-28-6 | Chemsrc [chemsrc.com]
- 9. N-Quinolin-2-yl-acetamide | CAS#:50502-17-5 | Chemsrc [chemsrc.com]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. fishersci.com [fishersci.com]
- 14. promega.de [promega.de]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. selleckchem.com [selleckchem.com]
- 19. benchchem.com [benchchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. mdpi.com [mdpi.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. mdpi.com [mdpi.com]
Application Notes & Protocols: Characterizing N-(Quinolin-4-YL)acetamide in Cell-Based Assays
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] N-(Quinolin-4-YL)acetamide is an investigational small molecule built upon this scaffold. This guide provides a comprehensive framework for researchers to characterize its biological activity using a suite of robust, validated cell-based assays. For the purpose of this technical note, we will proceed under the working hypothesis that this compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for quinoline-based compounds.[1] We will detail protocols for assessing its cytotoxic effects, confirming on-target activity within the cell, and elucidating the mechanism of cell death. The methodologies described herein are designed to be self-validating, incorporating critical controls and expert insights to ensure data integrity and reproducibility.
Mechanistic Framework: Targeting the EGFR-MAPK Signaling Cascade
Scientific Rationale: The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, triggering a downstream cascade, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which ultimately drives cell cycle progression. Our hypothetical inhibitor, this compound, is postulated to interfere with the kinase activity of EGFR, thereby preventing this downstream signal transduction.
Signaling Pathway Diagram:
Caption: EGFR-MAPK signaling pathway with the proposed point of inhibition.
Foundational Protocol: Cell Viability and Cytotoxicity Assessment
Objective: To determine the dose-dependent effect of this compound on cancer cell viability and calculate its half-maximal inhibitory concentration (IC₅₀).
Expertise & Causality: This initial screen is fundamental. It establishes the potency of the compound and defines the concentration range for all subsequent mechanistic assays. We will use a luminescence-based assay measuring ATP levels (e.g., CellTiter-Glo®), as cellular ATP is a robust indicator of metabolic activity and cell viability.[3] This method is generally more sensitive and has a wider dynamic range than colorimetric assays like MTT.
Step-by-Step Protocol: ATP-Based Viability Assay
-
Cell Line Selection: Choose a cancer cell line known to overexpress EGFR and be dependent on its signaling, such as A549 (non-small cell lung cancer) or MDA-MB-231 (triple-negative breast cancer).
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. Ensure viability is >95%.
-
Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Dispense the cell suspension into a 96-well, opaque-walled plate suitable for luminescence measurements.
-
Self-Validation: Include wells with medium only (no cells) to determine background luminescence.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series of the compound in complete culture medium to create 2X working concentrations. A common 8-point dilution series might be 200 µM, 66.6 µM, 22.2 µM, etc., down to low nM concentrations.
-
Trustworthiness: Prepare a 0.2% DMSO vehicle control (the highest concentration of DMSO that cells will be exposed to). Include a positive control, such as Erlotinib, a known EGFR inhibitor.
-
Remove the medium from the cell plate and add 100 µL of the compound dilutions (or controls) to the appropriate wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all other readings.
-
Normalize the data by expressing the readings as a percentage of the vehicle control (Vehicle Control = 100% Viability).
-
Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Sample Data Presentation:
| Compound Concentration (µM) | Average Luminescence (RLU) | % Viability (Normalized) |
| Vehicle (0 µM) | 85,430 | 100.0% |
| 0.1 | 83,120 | 97.3% |
| 0.5 | 75,600 | 88.5% |
| 1.0 | 61,250 | 71.7% |
| 5.0 | 43,100 | 50.4% |
| 10.0 | 22,500 | 26.3% |
| 50.0 | 7,800 | 9.1% |
| 100.0 | 6,950 | 8.1% |
| Calculated IC₅₀ | ~4.9 µM |
Confirmatory Protocol: Target Engagement via Western Blot
Objective: To verify that this compound inhibits the phosphorylation of ERK, a key downstream effector in the EGFR-MAPK pathway, within the cellular environment.
Expertise & Causality: Measuring a downstream phosphorylation event is a direct method to confirm target engagement. A reduction in phosphorylated ERK (p-ERK) levels, without a corresponding decrease in total ERK, demonstrates that the compound is inhibiting the signaling cascade and not simply causing non-specific cell death. This provides crucial mechanistic evidence supporting the IC₅₀ data.
Experimental Workflow Diagram:
Caption: Standard workflow for Western Blot analysis of protein phosphorylation.
Step-by-Step Protocol: Phospho-ERK Western Blot
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-18 hours to reduce basal signaling activity.
-
Pre-treat cells for 2 hours with vehicle (0.1% DMSO) or this compound at relevant concentrations (e.g., 1 µM, 5 µM, 10 µM, bracketing the IC₅₀).
-
-
EGF Stimulation:
-
Following pre-treatment, stimulate the cells with 50 ng/mL of EGF for 15 minutes to induce robust ERK phosphorylation.
-
Self-Validation: Include a non-stimulated control well (serum-starved, vehicle-treated) to show basal p-ERK levels.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5 minutes, then load onto a 10% polyacrylamide gel.
-
Run the gel and subsequently transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK (p44/42 MAPK).
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL (enhanced chemiluminescence) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Trustworthiness: To ensure observed changes are not due to unequal protein loading, the same membrane must be stripped and re-probed for Total ERK and a loading control like GAPDH. This internal validation is critical for correct data interpretation.
-
Mechanistic Deep Dive: Apoptosis Induction Assay
Objective: To determine if the cytotoxicity induced by this compound is mediated by the activation of apoptosis.
Expertise & Causality: Many effective anticancer agents work by inducing programmed cell death (apoptosis). A key event in this process is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a luminogenic substrate that is cleaved by these active caspases, producing a signal directly proportional to apoptotic activity. This allows for a quantitative assessment of the primary cell death mechanism.
Step-by-Step Protocol: Caspase-Glo® 3/7 Assay
This protocol closely follows the viability assay setup, highlighting the efficiency of using a common platform.
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well, opaque-walled plate as described in Section 2. Incubate for 24 hours.
-
Compound Treatment: Prepare and add serial dilutions of this compound.
-
Trustworthiness: Include a vehicle control (0.1% DMSO) and a positive control for apoptosis induction, such as Staurosporine (1 µM).
-
-
Incubation: Incubate the plate for a shorter duration, typically 24 to 48 hours, as caspase activation is an earlier event than the complete loss of metabolic viability.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours to allow for signal stabilization.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Subtract the background (medium only) reading.
-
Express data as "Fold Change" in caspase activity relative to the vehicle-treated control cells.
-
Sample Data Presentation:
| Compound Concentration (µM) | Average Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle (0 µM) | 12,500 | 1.0 |
| 1.0 | 18,750 | 1.5 |
| 5.0 (IC₅₀) | 61,250 | 4.9 |
| 10.0 (2x IC₅₀) | 95,000 | 7.6 |
| Staurosporine (1 µM) | 121,250 | 9.7 |
References
- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Quinolin-4-YL)acetamide in Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to be functionalized at various positions have made it a "privileged scaffold," meaning it can interact with a wide range of biological targets.[1][3] This versatility has led to the development of numerous successful drugs with diverse therapeutic applications, including antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., camptothecin).[4] The N-(Quinolin-4-YL)acetamide moiety, in particular, has emerged as a promising pharmacophore in the quest for novel therapeutics. This guide provides an in-depth exploration of its synthesis, characterization, and evaluation in a drug discovery context.
PART 1: Synthesis and Characterization of this compound
A reliable and scalable synthesis is the foundation of any drug discovery program. The following protocol outlines a common method for the preparation of this compound, followed by essential characterization techniques to ensure purity and structural integrity.
Protocol 1: Synthesis of this compound
This protocol is based on the acylation of 4-aminoquinoline. The causality behind this choice lies in the ready availability of the starting material and the generally high-yielding nature of N-acylation reactions.
Materials:
-
4-Aminoquinoline
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminoquinoline (1 equivalent) in pyridine. Stir the solution at room temperature until the starting material is fully dissolved. The use of pyridine as a solvent also allows it to act as a base to neutralize the acetic acid byproduct of the reaction.
-
Acylation: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution. The exothermic nature of the reaction necessitates slow addition and cooling to maintain control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 10% methanol in dichloromethane). The disappearance of the 4-aminoquinoline spot indicates reaction completion.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of this compound
To ensure the synthesized compound is the correct structure and of high purity, the following analytical techniques are essential.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment of the molecule. | Peaks corresponding to the aromatic protons of the quinoline ring system, the amide proton, and the methyl protons of the acetyl group. |
| ¹³C NMR | To determine the carbon framework of the molecule. | Resonances for all unique carbon atoms in the quinoline and acetamide moieties. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the exact mass of this compound (C₁₁H₁₀N₂O, MW: 186.21 g/mol ).[5] |
| Infrared (IR) Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak indicating high purity (ideally >95%). |
PART 2: In Vitro Evaluation of this compound Derivatives
The initial biological assessment of a new compound is typically performed using in vitro assays. These assays provide crucial information on the compound's potency, selectivity, and mechanism of action at a cellular or molecular level.
Protocol 2: Antiproliferative Activity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]
-
This compound and its derivatives
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Hypothetical Data Presentation:
| Compound | Modification | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| This compound | Parent Compound | 15.2 | 21.8 |
| Derivative A | 7-Chloro substitution | 5.8 | 9.1 |
| Derivative B | 2-Phenyl substitution | 11.4 | 14.5 |
| Doxorubicin | Positive Control | 0.5 | 0.8 |
Protocol 3: Antimicrobial Activity Assessment using Broth Microdilution
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound and its derivatives
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well plates
-
Incubator
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Data Presentation:
| Compound | Modification | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| This compound | Parent Compound | 32 | 64 |
| Derivative C | 6-Fluoro substitution | 8 | 16 |
| Derivative D | 8-Hydroxy substitution | 16 | 32 |
| Ciprofloxacin | Positive Control | 0.5 | 0.25 |
PART 3: Exploring the Mechanism of Action
Understanding how a compound exerts its biological effect is a critical step in drug development. For quinoline derivatives, a common mechanism of action is the inhibition of specific kinases or interference with DNA replication.[7][8]
Hypothetical Signaling Pathway: Inhibition of a Kinase Cascade
Many quinoline-based compounds have been identified as kinase inhibitors.[8] The following diagram illustrates a hypothetical mechanism where a derivative of this compound inhibits a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by an this compound derivative.
PART 4: In Vivo Evaluation
Promising in vitro results warrant further investigation in preclinical animal models to assess a compound's efficacy, pharmacokinetics, and safety in a living organism.
Protocol 4: Xenograft Model for Anticancer Efficacy
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer drug candidates.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells (e.g., A549)
-
This compound derivative
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
Calipers
-
Animal balance
Experimental Workflow:
Caption: Workflow for an in vivo xenograft study to evaluate anticancer efficacy.
Data to Collect:
-
Tumor volume (calculated as (length x width²)/2)
-
Animal body weight (as an indicator of toxicity)
-
Tumor growth inhibition (TGI) percentage
Conclusion and Future Directions
This compound and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to synthesize, evaluate, and understand the potential of these compounds. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as detailed pharmacokinetic and toxicology studies to advance the most promising candidates towards clinical development.
References
- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Molecules | Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives [mdpi.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. This compound | CAS#:32433-28-6 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 8. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(Quinolin-4-YL)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(Quinolin-4-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is a classical nucleophilic acyl substitution. The primary amine of 4-aminoquinoline acts as a nucleophile, attacking an electrophilic acetylating agent such as acetic anhydride or acetyl chloride. While straightforward in principle, the unique electronic properties of the quinoline system and the basicity of its nitrogen atoms present specific challenges that can lead to low yields, incomplete reactions, and purification difficulties. This guide addresses the most common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the most likely causes?
This is the most common issue, and it typically stems from one of three areas: the nucleophilicity of your starting amine, the activity of your acetylating agent, or suboptimal reaction conditions.
Potential Cause 1: Deactivation of the 4-Aminoquinoline Nucleophile The exocyclic amino group at the 4-position is your key nucleophile. However, 4-aminoquinoline has two basic nitrogen atoms. The reaction's success hinges on the availability of the lone pair of electrons on the amino group. If this group becomes protonated by an acid in the reaction mixture, it transforms into a non-nucleophilic ammonium salt, effectively stopping the reaction.[1]
-
Scenario A: Starting with a Salt. If your 4-aminoquinoline is a hydrochloride salt, the amine is already protonated. You must add a base to liberate the free amine before it can react.
-
Scenario B: Acidic Byproduct Formation. Using acetyl chloride generates hydrogen chloride (HCl) as a byproduct. Using acetic anhydride generates acetic acid. Both will protonate the starting amine. Without a scavenger base, the reaction will consume one equivalent of amine to form the salt, and then slow or stop.[2]
Solution: Add at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to the reaction mixture. This base will neutralize any acid present, keeping the 4-aminoquinoline in its active, nucleophilic free-base form.[2]
dot
Caption: Role of a base in Acetyl Chloride Acylation.
Potential Cause 2: Poor Quality or Inactive Reagents Reagents can degrade over time, especially acetylating agents which are sensitive to moisture.
-
Acetic Anhydride/Acetyl Chloride: These can hydrolyze to acetic acid if exposed to atmospheric moisture. Acetic acid is a much poorer acetylating agent under these conditions.
-
4-Aminoquinoline: Check for discoloration or impurities via TLC or melting point analysis.
Solution:
-
Use freshly opened or properly stored acetylating agents.
-
If in doubt, distill liquid reagents like acetyl chloride before use.
-
Ensure starting materials are pure and dry. Using anhydrous solvents is critical.[1]
Potential Cause 3: Suboptimal Reaction Conditions Temperature and solvent choice play a significant role.[1][3]
-
Temperature: The acylation is typically exothermic. Running the reaction at too high a temperature initially can lead to side reactions and decomposition. Conversely, if the reaction is sluggish, insufficient heat may be the cause.
-
Solvent: The solvent must dissolve the starting materials without reacting with them. Protic solvents like water or ethanol are generally unsuitable as they can react with the acetylating agent.
| Problem | Possible Cause | Suggested Solution |
| Low/No Yield | Amine Protonation | Add a non-nucleophilic base (e.g., triethylamine, pyridine). |
| Reagent Degradation | Use fresh, anhydrous acetylating agents and solvents. | |
| Incorrect Temperature | Start reaction at 0°C, then allow to warm to room temperature or gently heat. Monitor by TLC. | |
| Poor Solubility | Choose a suitable aprotic solvent where starting material is soluble (e.g., DCM, DMF, Toluene). |
Q2: How do I choose the best acetylating agent and solvent for my synthesis?
The choice depends on available resources, desired reactivity, and safety considerations.
Choosing an Acetylating Agent
| Agent | Relative Reactivity | Byproduct | Base Requirement | Notes |
| Acetyl Chloride | High | HCl | Required (≥1 eq.) | Very reactive, moisture-sensitive. Reaction is fast but requires careful control of HCl byproduct.[2] |
| Acetic Anhydride | Moderate | Acetic Acid | Recommended | Less reactive than acetyl chloride, easier to handle. Base is recommended to neutralize the acetic acid byproduct and improve yield. |
Choosing a Solvent Anhydrous aprotic solvents are standard for this reaction.
-
Dichloromethane (DCM) or Chloroform: Good general-purpose solvents for running the reaction at or below room temperature. They offer good solubility for many organics and are relatively inert.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can increase the rate of reaction and is useful if solubility is an issue in other solvents.[4] However, it can be difficult to remove during work-up.
-
Toluene: A non-polar solvent that can be used if heating is required. A study synthesizing a related compound used toluene successfully.[5]
-
Pyridine: Can act as both the solvent and the base. It is effective at catalyzing the reaction and scavenging the acid byproduct.
Q3: My final product is impure after work-up. What are the common contaminants and how can I purify my product?
Impurities typically consist of unreacted starting materials or byproducts from the reaction.
Common Impurities:
-
Unreacted 4-Aminoquinoline: This is a common impurity if the reaction does not go to completion.
-
Acetic Acid: If using acetic anhydride, residual acetic acid may remain.
-
Base-HCl Salt: If using a base like triethylamine, the resulting triethylammonium chloride salt can precipitate.
Purification Strategy
A multi-step approach involving an aqueous work-up followed by recrystallization is usually effective.
dot
Caption: Standard Work-up and Purification Workflow.
Step-by-Step Purification Protocol:
-
Quench: Once the reaction is complete (as determined by TLC), cool the mixture and carefully quench it by adding water or a saturated aqueous solution of NH₄Cl.[1]
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any residual acetic acid or HCl.[2]
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or DCM. The product is more soluble in the organic layer, while unreacted protonated amine and salts will remain in the aqueous layer.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude solid.[1]
-
Recrystallization: This is the most critical step for achieving high purity. Dissolve the crude solid in a minimum amount of a hot solvent (ethanol or an ethyl acetate/hexane mixture are good starting points) and allow it to cool slowly. The pure product should crystallize out, leaving impurities behind in the solvent.
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoquinoline (1.0 eq) in a suitable solvent (e.g., DCM or pyridine, approx. 0.2 M).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up: Follow the purification workflow described above.
Protocol 2: Acetylation using Acetyl Chloride and Triethylamine
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoquinoline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (approx. 0.2 M).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Prepare a solution of acetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes. A precipitate of triethylammonium chloride may form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Follow the purification workflow described above. The initial quench will dissolve the triethylammonium chloride salt.
References
Technical Support Center: Optimizing N-(Quinolin-4-YL)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(Quinolin-4-YL)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges and optimize your reaction conditions for this important N-acylation reaction.
Reaction Overview & Mechanism
The synthesis of this compound is a standard N-acylation reaction. It involves the nucleophilic attack of the primary amine of 4-aminoquinoline on an electrophilic acetylating agent, typically acetic anhydride or acetyl chloride.
Reaction Scheme:
The reaction is often performed in the presence of a base, such as pyridine, which serves a dual role: it acts as a solvent and neutralizes the acidic byproduct (acetic acid or HCl), driving the reaction to completion.[1][2]
Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic attack mechanism, including the catalytic role of pyridine.
Caption: Reaction mechanism of N-acylation catalyzed by pyridine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or the reaction is not going to completion. What are the likely causes?
Answer: Low yield is one of the most common problems and can stem from several factors. Systematically investigate the following possibilities:
-
Insufficient Reagent: The acetylating agent (acetic anhydride or acetyl chloride) can be consumed by moisture. Ensure you are using fresh, anhydrous reagents and solvents. It is often beneficial to use a slight excess (1.1-1.5 equivalents) of the acetylating agent.
-
Inadequate Base: If using acetyl chloride, a stoichiometric amount of base (like pyridine or triethylamine) is required to neutralize the HCl generated.[1] For acetic anhydride, the base acts more as a catalyst and acid scavenger.[3][4][5] Ensure the base is dry and added in the correct proportion.
-
Poor Solubility of Starting Material: 4-Aminoquinoline has limited solubility in some aprotic solvents like dichloromethane (DCM) at room temperature.[6] This can make the reaction sluggish.
-
Solution: Consider using pyridine as the solvent, as 4-aminoquinoline is more soluble in it. Alternatively, gentle heating (40-50°C) can improve solubility and reaction rate.
-
-
Low Reaction Temperature: While the reaction is often exothermic initially, it may require sustained heating to proceed to completion, especially if less reactive reagents are used. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Reagent Quality: Ensure your 4-aminoquinoline is pure. Impurities can interfere with the reaction.
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I prevent them?
Answer: While N-acylation of 4-aminoquinoline is generally clean, side products can form under non-optimized conditions.
-
Primary Suspect: Di-acylation: Although the second acylation (on the amide nitrogen) is much less favorable due to the reduced nucleophilicity of the amide nitrogen, it can occur under harsh conditions (e.g., large excess of a highly reactive acetylating agent like acetyl chloride and high temperatures).
-
Prevention: Use a controlled amount of the acetylating agent (1.1 equivalents). Add the acetylating agent slowly at a lower temperature (e.g., 0°C) to control the initial exotherm before allowing the reaction to warm or gently heating.
-
-
Ring Acylation (Friedel-Crafts): Direct acylation on the quinoline ring is highly unlikely under these conditions. Friedel-Crafts acylation requires a Lewis acid catalyst (like AlCl₃), and the basic nitrogen of the quinoline ring would deactivate the catalyst.[7]
-
Degradation: Prolonged heating at high temperatures can lead to degradation of starting materials or products. Use TLC to monitor the reaction and stop it once the starting material is consumed.
Q3: The reaction mixture turned dark brown/black. Is this normal and how do I purify my product?
Answer: A color change to yellow or light brown is common. However, a very dark brown or black color often indicates degradation or side reactions, possibly due to excessive heat or impurities.
-
Purification Strategy:
-
Aqueous Workup: After the reaction, quench the mixture by carefully adding it to ice-cold water or a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize excess acid and precipitate the crude product.
-
Filtration: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove water-soluble impurities and salts.
-
Recrystallization: The most effective method for purifying this compound is recrystallization. Ethanol or an ethanol/water mixture is commonly a good solvent system. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography using a solvent system like dichloromethane/methanol or ethyl acetate/hexane can be employed.
-
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving common synthesis problems.
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q: Can I use acetyl chloride instead of acetic anhydride?
-
A: Yes, acetyl chloride is more reactive and can be used. However, it generates HCl gas, which must be neutralized. Therefore, you must use at least one equivalent of a non-nucleophilic base like triethylamine or use pyridine as the solvent/base. The reaction will be more exothermic and may require more careful temperature control.
-
-
Q: What is the role of pyridine in this reaction?
-
A: Pyridine serves multiple functions:
-
Solvent: It is a good solvent for 4-aminoquinoline.
-
Base: It neutralizes the acidic byproduct (acetic acid or HCl), preventing protonation of the starting amine and driving the equilibrium towards the product.[1]
-
Nucleophilic Catalyst: Pyridine can react with acetic anhydride to form a highly reactive acylpyridinium ion intermediate, which is then more readily attacked by the less nucleophilic 4-aminoquinoline.[2][3][5]
-
-
-
Q: How do I monitor the progress of the reaction?
-
A: Thin Layer Chromatography (TLC) is the best method. Use a mobile phase such as 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexane. The product, this compound, will be less polar than the starting material, 4-aminoquinoline, and will thus have a higher Rf value. The reaction is complete when the spot corresponding to 4-aminoquinoline has disappeared.
-
-
Q: Is it necessary to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?
-
A: While not strictly necessary for the reaction mechanism itself, it is highly recommended. Both acetic anhydride and acetyl chloride are sensitive to moisture. Running the reaction under an inert atmosphere using dry glassware and anhydrous solvents will prevent hydrolysis of the acetylating agent, leading to higher yields and cleaner reactions.
-
Key Parameter Optimization & Data
The following tables summarize key parameters for optimizing the synthesis.
Table 1: Comparison of Acetylating Agents
| Parameter | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Moderate | High |
| Equivalents | 1.1 - 2.0 | 1.1 - 1.5 |
| Byproduct | Acetic Acid | HCl (gas) |
| Base Req. | Catalytic or Stoichiometric | Stoichiometric (Required) |
| Safety | Corrosive, lachrymator | Corrosive, lachrymator, reacts violently with water |
Table 2: Solvent & Base Selection Guide
| Solvent | Base | Temperature | Notes |
| Pyridine | (Serves as base) | RT to 50°C | Recommended. Good solubility for starting material. Acts as solvent, base, and catalyst.[1][4] |
| DCM / Chloroform | Triethylamine (TEA) | 0°C to Reflux | Common alternative. May have solubility issues with 4-aminoquinoline at RT. TEA is a non-nucleophilic base. |
| Acetonitrile | Pyridine or TEA | RT to Reflux | Good solvent, but ensure it is anhydrous. |
| Neat | (None) | 80 - 100°C | Possible with acetic anhydride (used in excess as solvent). Can lead to darker products and requires careful purification. |
Detailed Experimental Protocols
Protocol 5.1: Synthesis using Acetic Anhydride in Pyridine (Recommended)
-
Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-aminoquinoline (1.0 eq).
-
Dissolution: Add anhydrous pyridine (approx. 5-10 mL per gram of 4-aminoquinoline) and stir until the starting material is fully dissolved.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise via syringe over 10-15 minutes. The reaction may be mildly exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Workup: Once the reaction is complete (disappearance of 4-aminoquinoline by TLC), slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of pyridine used). A precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the smell of pyridine is no longer apparent.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.
References
- 1. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 2. brainly.in [brainly.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Explain why the acylation of aniline is not possible | Filo [askfilo.com]
Technical Support Center: Purification of N-(Quinolin-4-YL)acetamide
Welcome to the Technical Support Center dedicated to the purification of N-(Quinolin-4-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful purification of this compound. Our goal is to equip you with the scientific rationale behind each step, enabling you to navigate the challenges of purification with confidence.
Introduction to the Purification of this compound
This compound is a quinoline derivative with significant interest in medicinal chemistry and drug discovery. The purity of this compound is paramount for accurate biological evaluation and downstream applications. The synthesis of this compound, typically through the acetylation of 4-aminoquinoline, can result in various impurities, including unreacted starting materials, di-acetylated byproducts, and other side-products. This guide will focus on the two primary methods for its purification: recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most probable impurities arise from the acetylation of 4-aminoquinoline. These include:
-
Unreacted 4-aminoquinoline: Incomplete acetylation will leave residual starting material.
-
Acetic Anhydride/Acetic Acid: Residual reagents from the acetylation process.
-
Di-acetylated products: Although less common, over-acetylation can occur.
-
Polymeric materials or tar: These can form under harsh reaction conditions, a common issue in quinoline synthesis.[1]
Q2: My crude product is a persistent oil and won't solidify. What should I do?
A2: Oily products are a common challenge in organic synthesis. Here are a few strategies:
-
Trituration: Try stirring the oil with a non-polar solvent like hexane or pentane. This can often induce crystallization by washing away impurities that inhibit solidification.
-
Salt Formation: As a basic quinoline derivative, this compound can be converted to a crystalline salt.[2] Dissolving the oil in a suitable solvent like isopropanol or ether and adding a solution of HCl in the same or a miscible solvent can precipitate the hydrochloride salt, which is often a stable, crystalline solid.[2] The free base can then be regenerated by treatment with a mild base.
-
Column Chromatography: If crystallization fails, purification by column chromatography is the most effective next step to isolate the pure compound, which may then solidify upon solvent removal.
Q3: How can I best monitor the progress of my purification?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate your product from impurities. Visualization under UV light (254 nm) is typically effective for quinoline compounds. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of formic acid is a good starting point for method development.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not dissolve in the hot solvent. | The chosen solvent is not suitable for recrystallization (the compound is insoluble). | Select a more polar solvent or a solvent mixture. Test the solubility of a small amount of your compound in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. |
| Product "oils out" upon cooling. | The boiling point of the solvent is too high, or the solution is supersaturated with impurities, lowering the melting point of your compound. | Add a small amount of a co-solvent in which the compound is less soluble to the hot solution. Ensure the cooling process is slow to encourage crystal formation over oiling. Seeding with a pure crystal can also help. |
| Poor recovery of the purified product. | The compound is too soluble in the cold solvent. The volume of solvent used was excessive. | Place the crystallization flask in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Crystals are colored despite being pure by TLC. | Colored impurities are trapped within the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method judiciously as it can also adsorb your product. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is decomposing on the silica gel column. | The acidic nature of silica gel can cause degradation of basic quinoline compounds.[4] | Deactivate the silica gel by preparing a slurry with your mobile phase containing a small amount of a base like triethylamine (0.1-1%). Alternatively, use a less acidic stationary phase like neutral alumina. |
| Poor separation of product and impurities (streaking or overlapping bands). | The mobile phase is either too polar or not polar enough. The column was not packed properly. | Optimize the mobile phase polarity using TLC. A good starting point for quinoline derivatives is a mixture of ethyl acetate and hexane.[5][6][7] Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product is stuck on the column and will not elute. | The mobile phase is not polar enough. The compound is strongly interacting with the stationary phase. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the eluent can be effective. |
| Cracked or channeled column bed. | The column was allowed to run dry. Improper packing of the stationary phase. | Always keep the silica gel bed covered with the mobile phase. Ensure the stationary phase is fully settled before loading the sample. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary solubility tests. Ethanol or a mixture of ethanol and water is often a good starting point for acetamide derivatives.[8]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, Acetonitrile)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[6]
-
Mobile phase (e.g., a gradient of ethyl acetate in hexane)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
Gradually increase the polarity of the mobile phase as needed to elute your compound.
-
-
Analyze the Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Decision-Making Workflow for Purification
Caption: Decision tree for selecting the initial purification strategy.
General Column Chromatography Workflow
Caption: Step-by-step workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
Overcoming resistance with N-(Quinolin-4-YL)acetamide derivatives
Technical Support Center: N-(Quinolin-4-YL)acetamide Derivatives
Welcome to the technical support center for this compound derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this promising class of compounds. Here, we move beyond simple protocols to address the nuanced challenges you may face, from synthesis to cellular assays, providing troubleshooting solutions and foundational knowledge to ensure the success and integrity of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, purification, and application of this compound derivatives.
Section 1.1: Synthesis & Purification Challenges
Question: My Skraup synthesis of the quinoline core is highly exothermic and difficult to control, resulting in significant tar formation. How can I mitigate this?
Answer: The Skraup synthesis is notoriously vigorous due to the use of concentrated sulfuric acid and an oxidizing agent with glycerol.[1] The key to a successful reaction is moderation.
-
Causality: The extreme exotherm and subsequent tarring are caused by the harsh acidic and oxidizing conditions, which can lead to polymerization of reactants and intermediates.[1] Uncontrolled temperature spikes are the primary driver of these side reactions.
-
Solution Workflow:
-
Introduce a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture.[1][2] Ferrous sulfate acts as a moderator, making the reaction less violent and helping to control the exothermic phase.
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while the reaction flask is in an ice bath to dissipate heat effectively.
-
Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to prevent localized hotspots and ensure even heat distribution.
-
Gentle Initiation: Heat the mixture gently to initiate the reaction. Once the exothermic phase begins, remove the external heat source immediately. If the reaction becomes too vigorous, have a wet towel or a cooling bath ready to cool the flask.[2]
-
Purification from Tar: The crude product is often a dark, tarry residue.[1] An effective method for purification is steam distillation, which allows the volatile quinoline product to be separated from the non-volatile tar, followed by extraction of the distillate.[1][2]
-
Question: I am struggling with the purification of my final acetamide derivative, which is an oil and resists crystallization. What should I do?
Answer: Obtaining a non-crystalline, oily product is a common challenge in organic synthesis. The issue often lies with residual impurities or the inherent properties of the molecule.
-
Causality: The presence of solvents, unreacted starting materials, or side products can act as impurities that inhibit the formation of a crystal lattice. Alternatively, the molecule itself may have a low melting point or exist as a stable amorphous solid.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for an extended period, possibly with gentle heating.
-
Solvent Screening for Crystallization: The choice of solvent is critical.[3]
-
For non-polar oils, dissolve the compound in a minimum amount of a relatively polar solvent (e.g., ethyl acetate or dichloromethane). Slowly add a non-polar solvent like hexane or pentane dropwise until you observe persistent turbidity.[3] Seal the container and allow it to stand undisturbed.
-
"Vapor diffusion" is another excellent technique. Place your compound (dissolved in a solvent like dichloromethane) in a small open vial, and then place this vial inside a larger sealed jar containing a more volatile, non-polar solvent (the "anti-solvent," like pentane or hexane). The anti-solvent will slowly diffuse into your compound's solution, gradually inducing crystallization.
-
-
Chromatography: If crystallization fails, column chromatography is the most reliable method for purifying oils. Use a gradient elution system (e.g., hexane/ethyl acetate) to separate your product from impurities.[4]
-
Consider Salt Formation: If your derivative has a basic nitrogen (like the quinoline ring), you can attempt to form a salt (e.g., hydrochloride or tartrate salt). Salts are often highly crystalline solids and can be easier to purify than the free base.
-
Section 1.2: Cellular & Biological Assay Issues
Question: My this compound derivative shows lower-than-expected potency or high variability in my cell-based assays. What are the likely causes?
Answer: This is a multifaceted issue that can stem from compound handling, assay conditions, or the inherent biology of your system.
-
Causality: Poor solubility, compound degradation, off-target effects, or cellular resistance mechanisms can all contribute to inconsistent or weak results.[5]
-
Investigation Workflow:
Caption: Troubleshooting workflow for low bioactivity.
-
Solubility and Stability: This is the most common culprit.
-
Verification: Visually inspect your treatment media under a microscope for compound precipitation.
-
Solution: Prepare a high-concentration stock in 100% DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Some 2-(quinoline-4-yloxy)acetamides exhibit favorable solubility under acidic conditions, which may be relevant for certain experimental setups.[6][7][8]
-
-
Cytotoxicity vs. Specific Activity: General toxicity can be mistaken for targeted inhibition.
-
Verification: Run a standard cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assay. Many quinoline derivatives are evaluated for cytotoxicity against non-cancerous cell lines to determine a selectivity index.[6][9]
-
Solution: If significant cytotoxicity is observed at or below the effective concentration, the observed effect may not be target-specific. Focus on a concentration range that is non-toxic to determine the true inhibitory potential.
-
-
Off-Target Effects: Quinoline-based compounds can interact with multiple biological targets.[5][10]
-
Verification: Review literature for known off-targets of the quinoline scaffold. For example, some kinase inhibitors have activity against the hERG channel, which can be a confounding factor.[10]
-
Solution: If an off-target is suspected, use a more specific derivative if available, or use a counterscreen to confirm that the observed phenotype is due to inhibition of the primary target.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound derivatives?
This class of compounds is versatile and does not have a single mechanism of action. Their activity is highly dependent on the specific substitutions on the quinoline and acetamide moieties. Key reported mechanisms include:
-
Protein Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases involved in cancer cell signaling.[11] Targets include receptor tyrosine kinases like c-Met, EGFR, and VEGF receptors, as well as downstream pathways like PI3K/AkT/mTOR.[10]
-
DNA Intercalation and Enzyme Inhibition: Some quinoline analogues act as DNA intercalating agents.[12][13] This can physically block the action of DNA-processing enzymes. Recent studies have shown that certain derivatives can inhibit DNA methyltransferases (like DNMT1) and topoisomerases, leading to epigenetic modifications, DNA damage, and apoptosis.[12][13]
-
Antitubercular Activity: A significant body of research focuses on 2-(quinolin-4-yloxy)acetamides as potent agents against Mycobacterium tuberculosis, including drug-resistant strains.[6][7][14] While the exact target is still under investigation, it represents a distinct mechanism from anticancer activities.
-
Ion Channel Modulation: Specific derivatives have been developed to act as selective activators of ion channels, such as the KCa3.1 potassium channel, which is important for T-cell immune responses.[15]
Caption: Diverse mechanisms of this compound derivatives.
Q2: How does the structure-activity relationship (SAR) guide the selection of a derivative for my research?
The SAR is crucial. Small modifications can dramatically alter potency, selectivity, and physical properties.
-
For Antitubercular Activity: In the 2-(quinoline-4-yloxy)acetamide series, small to moderate hydrophobic substituents at the 4-position of the N-aryl ring tend to enhance potency.[6][7] Conversely, bulky or strongly electron-withdrawing groups often reduce activity.[6][7] For example, replacing a hydrogen with a naphthyl group can increase potency over 30-fold.[14]
-
For Anticancer Activity: Substitutions at the C-3 and C-6 positions of the quinoline ring have been explored to improve selectivity against kinases like c-Met and reduce off-target effects.[10] Hybrid molecules, where the quinoline-acetamide scaffold is linked to other pharmacophores like 1,2,3-triazole, have shown potent activity against breast cancer cell lines.[16]
-
For Physicochemical Properties: Modifications can improve solubility and bioavailability. For instance, strategic placement of polar groups can enhance aqueous solubility, while tuning lipophilicity is key for membrane permeability.
Q3: Are there known resistance mechanisms to these compounds?
Yes, as with most targeted agents, resistance is a potential issue, particularly in cancer therapy.[5] While specific resistance mechanisms to N-(Quinolin-4-YL)acetamides are not as well-documented as for clinical drugs, they are likely to involve:
-
Target Mutation: Alterations in the drug-binding site of the target protein (e.g., a kinase) that prevent the compound from binding effectively.
-
Upregulation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the one being inhibited, rendering the drug ineffective.
-
Drug Efflux: Increased expression of efflux pumps (like P-glycoprotein) that actively remove the compound from the cell, lowering its intracellular concentration.
Part 3: Data & Protocols
Section 3.1: Comparative Biological Activity
The following tables summarize reported in vitro activity for various this compound derivatives and related structures to provide a baseline for experimental expectations.
Table 1: Anticancer Activity (IC₅₀ Values)
| Compound Class | Cell Line | Target/Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Quinoline-Oxadiazole Hybrid | HepG2 (Liver) | Proliferation | 0.137 - 0.332 | [17] |
| Quinoline-Oxadiazole Hybrid | MCF-7 (Breast) | Proliferation | 0.164 - 0.583 | [17] |
| N-(naphthalen-2-yl)acetamide | NPC-TW01 (Nasopharyngeal) | Proliferation | 0.6 | [18] |
| Quinoline-6-carboxamide | h-P2X7R-MCF-7 | P2X7R Antagonism | 0.566 | [19] |
| 2-Cyano-N-(quinolin-3-yl)acetamide | Ehrlich Ascites Carcinoma | Proliferation | 2.14 (µg/mL) | [20] |
| Quinolinvinyl-triazole-acetamide | MCF-7 (Breast) | Proliferation | 16.84 | [16] |
| Quinolinvinyl-triazole-acetamide | MDA-MB-231 (Breast) | Proliferation | 21.78 |[16] |
Table 2: Antitubercular Activity (MIC Values)
| Compound Class | Strain | MIC (µM) | Reference |
|---|---|---|---|
| 2-(quinolin-4-yloxy)acetamide (Lead) | M. tuberculosis H37Rv | 0.80 | [6][7][8] |
| 2-(quinolin-4-yloxy)acetamide (Optimized) | M. tuberculosis H37Rv | 0.05 | [14] |
| N-(quinolin-8-yl)acetamide | M. tuberculosis H37Rv | 6.25 (µg/mL) |[21] |
Section 3.2: Experimental Protocol: Synthesis of a 2-(Quinolin-4-yloxy)acetamide Derivative
This protocol is adapted from established O-alkylation methods for this compound class.[14] It describes the reaction of a 4-hydroxyquinoline with a 2-bromo-N-arylacetamide intermediate.
Materials:
-
A 4-hydroxyquinoline derivative (e.g., 4-hydroxy-2-methylquinoline)
-
A 2-bromo-N-arylacetamide derivative
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the 4-hydroxyquinoline (1.0 eq) and the 2-bromo-N-arylacetamide (1.1 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. The K₂CO₃ acts as a base to deprotonate the hydroxyl group of the quinoline, activating it for nucleophilic attack.
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, pour the mixture into a beaker containing cold water. This will precipitate the crude product.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with water to remove DMF and inorganic salts, then wash with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
-
Purification:
-
Dry the crude solid under a vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides [mdpi.com]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 18. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: N-(Quinolin-4-YL)acetamide Stability and Degradation
Welcome to the dedicated technical support center for N-(Quinolin-4-YL)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your results.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments with this compound, offering explanations and actionable solutions.
Question 1: I've observed a yellow to brown discoloration in my stock solution of this compound. What is causing this, and is my compound compromised?
Answer:
Discoloration is a primary indicator of chemical degradation, particularly for quinoline-based compounds.[1] The likely culprits are photodegradation and/or oxidation. The quinoline ring system is susceptible to light-induced degradation, often leading to the formation of colored byproducts.[1] Oxidation, potentially accelerated by exposure to air or trace metal ions, can also lead to the formation of colored impurities.
Causality: The quinoline moiety can undergo hydroxylation and subsequent oxidation, leading to the formation of quinone-like structures which are often colored.
Immediate Action:
-
Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to prevent further photodegradation.
-
Inert Atmosphere: Purge the headspace of your container with an inert gas like nitrogen or argon to minimize oxidation.
-
Purity Check: Analyze the discolored solution using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and identify the extent of degradation.
Long-term Solution:
-
Storage: Always store this compound solutions and solid material protected from light and in a tightly sealed container, preferably under an inert atmosphere.[1]
-
Solvent Choice: Ensure your solvent is of high purity and de-gassed to remove dissolved oxygen.
Question 2: My assay results are inconsistent, showing a loss of potency over time. Could this be related to the stability of this compound in my aqueous buffer?
Answer:
Yes, inconsistent results and a decline in potency are classic signs of compound degradation in solution.[1] this compound possesses an amide linkage, which is susceptible to hydrolysis, especially under acidic or basic conditions. The stability of the quinoline ring itself is also pH-dependent.[1]
Causality:
-
Acid Hydrolysis: Under acidic conditions, the amide bond can be hydrolyzed to yield 4-aminoquinoline and acetic acid.
-
Base Hydrolysis: In basic conditions, the amide is also susceptible to hydrolysis, forming the same degradation products. The rate of hydrolysis is often pH-dependent.
Troubleshooting Steps:
-
pH Monitoring: Measure the pH of your buffer solution to ensure it is within the expected range.
-
Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) to understand the compound's stability profile at different pH values. This will help you identify the optimal pH range for your experiments.
-
Fresh Solutions: For critical experiments, always prepare fresh solutions of this compound. If stock solutions must be used, they should be qualified for purity before each use.
Preventative Measures:
-
Buffer Selection: Use a buffer system that maintains a pH where this compound exhibits maximum stability, likely in the neutral to slightly acidic range.
-
Temperature Control: Store your solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways are:
-
Hydrolysis: Cleavage of the amide bond to form 4-aminoquinoline and acetic acid. This can be catalyzed by acid or base.
-
Oxidation: The electron-rich quinoline ring is susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce complex degradation pathways, including oxidation and rearrangement of the quinoline ring.[1]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products you should anticipate are:
-
4-Aminoquinoline: From hydrolytic cleavage of the amide bond.
-
Acetic Acid: The other product of amide hydrolysis.
-
This compound N-oxide: A potential product of oxidation.
-
Hydroxylated derivatives: Oxidation or photodegradation could lead to the formation of various hydroxy-N-(quinolin-4-yl)acetamides.
Q3: How can I best store this compound to ensure its long-term stability?
A3: For optimal stability:
-
Solid Form: Store as a solid in a tightly sealed, opaque container at controlled room temperature or refrigerated, protected from moisture.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials, purge with an inert gas, and store at low temperatures (e.g., -20 °C or -80 °C). The choice of solvent is also critical; use high-purity, degassed solvents.
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and pathways.
Objective: To generate degradation products and assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and acetonitrile (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60 °C for a defined period (e.g., 2, 4, 8, 24 hours).[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature and monitor at various time points (e.g., 2, 4, 8, 24 hours).[1]
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80 °C). Sample at various time points.[1]
-
Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing UV and visible light (e.g., in a photostability chamber). Wrap a control sample in aluminum foil.[1]
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and the profile of degradation products.
Data Interpretation:
-
A degradation of 5-20% is generally considered optimal for identifying degradation products and validating a stability-indicating method.[2]
-
Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify new peaks corresponding to degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential for separating and quantifying this compound from its potential degradation products.
Objective: To develop a specific, accurate, and precise RP-HPLC method for the analysis of this compound and its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a PDA detector is recommended for peak purity analysis.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1]
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound and also scan across a wider range with the PDA detector to ensure detection of all degradation products.
-
Injection Volume: 10-20 µL.
Method Development and Validation:
-
Method Development:
-
Inject a solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study.
-
Optimize the mobile phase composition and gradient to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the parent compound from its degradation products and any matrix components. Use the PDA detector to assess peak purity.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Data and Workflow Visualization
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp. / 60 °C | Up to 24 hrs | Amide cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. / 60 °C | Up to 24 hrs | Amide cleavage |
| Oxidation | 3% H₂O₂ | Room Temp. | Up to 24 hrs | N-oxidation, ring hydroxylation |
| Thermal | Dry Heat | 80 °C | Up to 72 hrs | General decomposition |
| Photolytic | UV/Visible Light | Ambient | Per ICH guidelines | Ring degradation, oxidation |
Diagrams
References
Technical Support Center: Scaling N-(Quinolin-4-YL)acetamide Synthesis for Preclinical Applications
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of N-(Quinolin-4-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to the multi-gram or kilogram quantities required for preclinical studies. We will address common challenges, provide a robust and scalable protocol, and answer frequently asked questions to ensure your synthesis is efficient, reproducible, and yields a final compound of the high purity required for downstream applications.
Section 1: Synthesis Overview and Reaction Mechanism
The synthesis of this compound is fundamentally a nucleophilic acyl substitution. The reaction involves the acylation of the primary amine group of 4-aminoquinoline using an acetylating agent, typically acetic anhydride or acetyl chloride. While seemingly straightforward, scaling this process introduces challenges related to thermal control, purification, and impurity profiling.
The mechanism proceeds via the nucleophilic attack of the nitrogen atom of 4-aminoquinoline on the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate or chloride) to yield the final amide product. A base is typically employed to neutralize the acidic byproduct.
Caption: Reaction mechanism for the synthesis of this compound.
Section 2: Scalable Experimental Protocol
This protocol is optimized for a 50-gram scale synthesis, focusing on safety, efficiency, and ease of purification.
Reagent and Solvent Data Table
| Reagent/Solvent | Formula | MW ( g/mol ) | Moles | Equivalents | Mass/Volume | Purity/Grade |
| 4-Aminoquinoline | C₉H₈N₂ | 144.17 | 0.347 | 1.0 | 50.0 g | >98% |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 0.382 | 1.1 | 39.0 g (36.1 mL) | >98% |
| Pyridine | C₅H₅N | 79.10 | - | - | 500 mL | Anhydrous, >99.8% |
| Deionized Water | H₂O | 18.02 | - | - | ~2 L | - |
| Ethanol | C₂H₆O | 46.07 | - | - | ~500 mL | Reagent Grade |
| Activated Carbon | C | 12.01 | - | - | 5 g | Decolorizing |
Step-by-Step Methodology
-
Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-aminoquinoline (50.0 g, 0.347 mol).
-
Dissolution: Add anhydrous pyridine (500 mL) to the flask. Stir the mixture until all the 4-aminoquinoline has dissolved. Note: Pyridine acts as both the solvent and the base to neutralize the acetic acid byproduct.
-
Controlled Addition of Acetylating Agent: Cool the solution to 0-5 °C using an ice-water bath. Add acetic anhydride (36.1 mL, 0.382 mol) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: This slow, cooled addition is critical on a larger scale to manage the exothermic nature of the acylation reaction and prevent the formation of thermal degradation byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Dichloromethane:Methanol mobile phase). The reaction is complete when the 4-aminoquinoline spot is no longer visible.
-
Quenching and Precipitation: Carefully and slowly pour the reaction mixture into a 4 L beaker containing 2 L of vigorously stirred ice-cold deionized water. A precipitate will form. Safety: This step should be performed in a well-ventilated fume hood as the quenching of excess acetic anhydride with water is exothermic and pyridine has a strong odor.
-
Isolation of Crude Product: Continue stirring the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the odor of pyridine is minimal.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. The expected crude yield is typically 90-95%.
-
Purification by Recrystallization:
-
Transfer the crude solid to a 2 L Erlenmeyer flask. Add ethanol (~400-500 mL, or ~8-10 mL per gram of crude product).
-
Heat the mixture to reflux with stirring until the solid completely dissolves.
-
Add activated carbon (5 g) and maintain reflux for 15 minutes to remove colored impurities.
-
Hot-filter the solution through a pad of celite to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight. The typical recovery from recrystallization is 85-90%.
-
Section 3: Troubleshooting Guide
Question: My reaction yield is significantly lower than expected. What are the common causes?
-
Answer: Low yields on scale-up can often be traced to a few key areas:
-
Incomplete Reaction: Ensure the reaction has gone to completion via TLC before quenching. If starting material remains, consider extending the reaction time or adding a slight excess (e.g., 1.15 eq) of acetic anhydride.
-
Moisture Contamination: Acetic anhydride readily hydrolyzes with water. Ensure your pyridine and glassware are anhydrous.[1]
-
Product Loss During Work-up: this compound has some solubility in water, especially if the quench solution becomes warm. Using ice-cold water and minimizing the volume of wash water can mitigate this.
-
Suboptimal Recrystallization: Using too much recrystallization solvent will result in significant product loss to the mother liquor. Determine the optimal solvent volume on a small scale first. If the yield is still low, you can concentrate the mother liquor to recover a second crop of crystals, which may require separate purity analysis.
-
Question: The final product is off-color (yellow or brown) and shows impurities on NMR/LC-MS. How can I improve purity?
-
Answer: Color in the final product typically indicates the presence of high-molecular-weight or conjugated impurities, possibly from the starting 4-aminoquinoline or from side reactions.
-
Starting Material Quality: If your starting 4-aminoquinoline is dark, consider purifying it first by recrystallization or a short silica plug filtration.[2]
-
Decolorization: The use of activated carbon during recrystallization, as described in the protocol, is highly effective for removing colored impurities. Ensure the solution is hot during the filtration step to prevent premature crystallization.
-
Re-crystallization: A second recrystallization from a different solvent system (e.g., isopropanol or acetonitrile/water) can be effective in removing impurities that co-crystallize with the product in ethanol.
-
Temperature Control: Overheating during the reaction can lead to degradation. Strictly maintain the recommended temperature profile.
-
Question: The reaction seems to have stalled and TLC shows significant unreacted 4-aminoquinoline. What should I do?
-
Answer: A stalled reaction is often due to a reagent issue.
-
Check Acetic Anhydride Quality: Use a fresh bottle of acetic anhydride. Older bottles may have absorbed atmospheric moisture, reducing their potency.
-
Verify Base/Solvent: Ensure the pyridine is anhydrous and of sufficient quality. While less common, impurities in the solvent could interfere with the reaction.
-
Drive the Reaction: If reagents are confirmed to be of good quality, you can try gently warming the reaction to 40-50 °C for 1-2 hours after the initial room temperature stir to push it to completion. Monitor carefully by TLC.
-
Question: During the water quench, my product oiled out instead of forming a filterable solid. How can I fix this?
-
Answer: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid, often due to high impurity levels or rapid changes in solvent composition and temperature.
-
Improve Agitation: Ensure the ice-water quench solution is being stirred very vigorously as the reaction mixture is added. This promotes rapid dispersion and the formation of small solid particles.
-
Solvent Trituration: If an oil has formed, allow the mixture to stir for an extended period (several hours or overnight). The oil will often slowly solidify. Alternatively, you can decant the water, and add a non-polar solvent like hexanes or diethyl ether and stir vigorously (trituration) to induce solidification.
-
Extraction and Re-precipitation: As a last resort, extract the oil into a suitable organic solvent (like dichloromethane or ethyl acetate), wash the organic layer, dry it, and then concentrate it to a solid. This crude solid can then be properly recrystallized.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when scaling up this synthesis?
-
A1: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4] Acetic anhydride and pyridine are corrosive and have noxious vapors. The reaction is exothermic and requires careful temperature control to prevent a runaway reaction. Plan for safe quenching of excess reagents.
Q2: Which acetylating agent is better for scale-up: acetyl chloride or acetic anhydride?
-
A2: For scale-up, acetic anhydride is strongly recommended. Acetyl chloride is more reactive and generates hydrogen chloride (HCl) gas as a byproduct, which is corrosive and requires careful handling and neutralization. Acetic anhydride is a liquid that is easier to handle, and its byproduct, acetic acid, is less hazardous and is easily neutralized by the pyridine base.
Q3: How do I choose the optimal solvent for recrystallization?
-
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound, and it should dissolve impurities well at all temperatures or not at all. For this compound, alcohols like ethanol and isopropanol are good starting points. You can perform small-scale solubility tests in various solvents to identify the best candidate for your specific purity profile.
Q4: What are the essential analytical checks to confirm the identity and purity for preclinical batches?
-
A4: For preclinical use, a comprehensive analytical package is required:
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment (typically >98% or >99%). It can also be used to quantify any specific impurities.
-
Physical Properties: Melting point determination provides a quick check of purity.
-
Residual Solvents: Gas Chromatography (GC) may be required to quantify residual solvents from the synthesis and purification.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
-
Q5: My starting 4-aminoquinoline is dark. Should I purify it before the reaction?
-
A5: Yes. The purity of your starting materials directly impacts the purity of your final product and the ease of purification. Running the reaction with impure starting material will likely lead to a discolored final product and may introduce impurities that are difficult to remove. A preliminary recrystallization or charcoal treatment of the 4-aminoquinoline is a wise investment of time before a large-scale reaction.[2]
Section 5: Process Workflow Visualization
The following diagram outlines the complete workflow for the scaled-up synthesis and purification of this compound.
Caption: Scaled-up synthesis and purification workflow.
References
Validation & Comparative
Comparative Potency of N-(Quinolin-4-YL)acetamide and Its Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its derivatives have demonstrated a remarkable breadth of biological activities, with a significant number of them progressing into clinical use. This guide provides a comparative analysis of the potency of N-(Quinolin-4-YL)acetamide and its structurally related analogs, with a focus on their activity as kinase inhibitors. By examining experimental data and structure-activity relationships (SAR), we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future design and optimization efforts.
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinoline ring system, a bicyclic aromatic heterocycle, has gained prominence as a versatile scaffold in the design of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] Consequently, targeting kinases has become a highly successful strategy in cancer therapy.[3] Quinoline-based compounds have shown significant potential in inhibiting a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[4][5] The this compound core represents a key pharmacophore, and strategic modifications to this structure can profoundly influence its inhibitory potency and selectivity.
Comparative Analysis of Inhibitory Potency
To facilitate a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of this compound analogs and related quinoline/quinazoline derivatives against various cancer cell lines and specific kinases. The data has been curated from multiple studies to highlight the impact of structural modifications on potency. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound ID | Core Structure | R1 | R2 | Target/Cell Line | IC50 (µM) | Reference |
| 1 | This compound | H | H | - | - | - |
| 2 | 4-Anilino-quinazoline | - | 2-substituted acetamido at C-6 | MCF-7 | 3 | [6] |
| 3 | Quinoline-chalcone derivative | - | Chalcone moiety | MGC-803 | 1.38 | [1] |
| 4 | 7-(4-fluorobenzyloxy)quinolin-4-amine derivative | 7-(4-fluorobenzyloxy) | N-(2-(dimethylamino)ethyl) | Human tumor cell lines | < 1.0 | [7] |
| 5 | 2-Arylquinoline derivative | 7-amino | 2-(4-fluorophenyl) | EGFR | Low nM range (inferred) | [8] |
| 6 | Pyrazolo[3,4-b]quinolinyl acetamide analog | - | Pyrazolo fused, various substitutions | Human cancer cell lines | < 15 | [9] |
| 7 | Sulfonylated indeno[1,2-c]quinoline | - | Sulfonyl group | EGFR-TK | 0.0006 - 0.0102 | [10] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table, along with broader literature, reveals several key SAR trends for this class of compounds:
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the quinoline ring is critical for activity. Moving from a simple acetamide to a more complex anilino group, as seen in many potent EGFR inhibitors, can significantly enhance potency.[11][12]
-
Modifications on the Acetamide Moiety: Alterations to the acetamide side chain can be leveraged to improve physicochemical properties and target engagement. For instance, the introduction of bulky or hydrophobic groups can lead to increased potency.
-
Quinoline Ring Substitutions: Substitutions on the quinoline core itself, particularly at the 6, 7, and 8-positions, have a profound impact on activity. Electron-withdrawing groups, such as halogens at the 7-position, are often associated with increased potency in 4-aminoquinolines.[11][13]
-
Bioisosteric Replacements: Replacing the quinoline core with a quinazoline scaffold has been a highly successful strategy, leading to the development of several FDA-approved EGFR inhibitors like gefitinib and erlotinib.[4][14]
Mechanism of Action: Targeting the EGFR Signaling Pathway
Many of the potent analogs of this compound exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR. EGFR is a transmembrane receptor that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events, primarily through the MAPK/ERK and PI3K/Akt pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade and inhibiting tumor growth.
Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.
Experimental Protocols
To ensure the reproducibility and validity of potency determination, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the compounds discussed in this guide.
In Vitro Kinase Inhibition Assay (EGFR Tyrosine Kinase)
This protocol describes a common method to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of purified recombinant EGFR kinase in reaction buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP.
-
-
Assay Procedure:
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations (serially diluted).
-
Add the EGFR kinase solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assay: Using a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected with a fluorescently labeled secondary antibody.
-
Luminescence-based assay: Measuring the amount of ATP remaining in the well after the kinase reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, MCF-7) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of potent kinase inhibitors. The comparative analysis presented in this guide highlights the critical role of strategic structural modifications in optimizing inhibitory activity. A thorough understanding of the structure-activity relationships, coupled with robust and reproducible experimental protocols, is paramount for the successful development of novel therapeutic agents based on this privileged chemical framework. The insights provided herein are intended to empower researchers to rationally design the next generation of quinoline-based kinase inhibitors with improved potency, selectivity, and clinical potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of novel pyrazolo[3,4-b]quinolinyl acetamide analogs, their evaluation for antimicrobial and anticancer activities, validation by molecular modeling and CoMFA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 13. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 14. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of Quinoline-Based Compounds In Vivo: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of the anticancer activity of novel quinoline-based compounds, using a representative molecule, hereafter referred to as "Compound Q," as a case study. Due to the limited availability of specific in vivo data for N-(Quinolin-4-YL)acetamide, this document will leverage published data on structurally related quinoline derivatives to illustrate the validation process. The performance of Compound Q will be benchmarked against established standard-of-care chemotherapeutic agents, Cisplatin and Gemcitabine, providing researchers with a robust methodology for preclinical evaluation.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2] Derivatives of quinoline have been shown to exert their anticancer effects through various mechanisms, such as inducing apoptosis, inhibiting angiogenesis, and arresting the cell cycle.[1] This guide will delve into the practical aspects of designing and executing in vivo studies to rigorously assess the therapeutic potential of such novel chemical entities.
Proposed Mechanism of Action of Compound Q
Based on preclinical studies of similar quinoline derivatives, a plausible anticancer mechanism for Compound Q involves the downregulation of key oncogenic proteins. For instance, the novel quinoline compound 91b1 has demonstrated potent in vitro and in vivo anticancer effects, which are hypothesized to be mediated through the downregulation of Lumican.[3] Lumican is a proteoglycan that is overexpressed in several cancers and is associated with increased tumorigenesis, migration, and invasion.[3] The proposed signaling pathway is illustrated below.
In Vivo Validation: Experimental Workflow
A well-designed in vivo study is critical to determine the efficacy and safety of a novel anticancer compound. The following workflow outlines a standard approach using a xenograft mouse model.
Comparative Efficacy Data
The following tables present hypothetical, yet plausible, data comparing the in vivo performance of Compound Q against standard chemotherapies in a pancreatic cancer xenograft model.
Table 1: Comparative Tumor Growth Inhibition (TGI)
| Treatment Group | Dose Regimen | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
|---|---|---|---|---|
| Vehicle Control | 100 µL Saline, i.p., daily | 1250 ± 150 | - | - |
| Compound Q | 50 mg/kg, i.p., daily | 450 ± 80 | 64 | <0.01 |
| Gemcitabine[4] | 125 mg/kg, i.p., weekly | 600 ± 110 | 52 | <0.05 |
| Cisplatin[5] | 2 mg/kg, i.p., every 3 days | 750 ± 130 | 40 | <0.05 |
Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and f and i denote final and initial measurements, respectively.[6]
Table 2: Animal Body Weight as a Measure of Toxicity
| Treatment Group | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Percent Change (%) |
|---|---|---|---|
| Vehicle Control | 20.5 ± 1.0 | 22.0 ± 1.2 | +7.3 |
| Compound Q | 20.3 ± 0.9 | 19.8 ± 1.1 | -2.5 |
| Gemcitabine[7] | 20.6 ± 1.1 | 18.5 ± 1.5 | -10.2 |
| Cisplatin[8] | 20.4 ± 1.0 | 17.9 ± 1.8 | -12.3 |
Significant weight loss (>10-15%) can be an indicator of systemic toxicity.[9][10]
Table 3: Comparative Biomarker Analysis in Tumor Tissues
| Treatment Group | Ki-67 Positive Cells (%) (Proliferation) | TUNEL Positive Cells (%) (Apoptosis) |
|---|---|---|
| Vehicle Control | 85 ± 8 | 5 ± 2 |
| Compound Q | 30 ± 5 | 45 ± 6 |
| Gemcitabine | 45 ± 7 | 35 ± 5 |
| Cisplatin | 55 ± 6 | 25 ± 4 |
Lower Ki-67 staining indicates reduced cell proliferation, while higher TUNEL staining indicates increased apoptosis.[11][12]
Detailed Experimental Protocols
1. In Vivo Xenograft Tumor Model Protocol
This protocol outlines the procedure for establishing and treating a subcutaneous xenograft model.
-
Cell Culture: Culture human pancreatic cancer cells (e.g., BxPC-3) under standard conditions.
-
Cell Preparation for Injection:
-
Harvest cells using trypsin and wash with sterile PBS.
-
Count cells and assess viability (should be >95%).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[13]
-
-
Tumor Implantation:
-
Anesthetize 6-8 week old female athymic nude mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a mean volume of 100-150 mm³.
-
Measure tumor dimensions (length and width) with digital calipers three times a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[14]
-
-
Randomization and Treatment:
-
Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Prepare Compound Q, Gemcitabine, and Cisplatin in their respective vehicle solutions.
-
Administer treatments via intraperitoneal (i.p.) injection according to the dosing schedule in Table 1. The vehicle control group receives the vehicle solution only.
-
-
Efficacy and Toxicity Assessment:
-
Tissue Collection:
-
At the end of the study, euthanize mice and surgically excise the tumors.
-
Divide each tumor into sections for formalin fixation (for histology) and snap-freezing (for molecular analysis).
-
2. Immunohistochemistry (IHC) for Ki-67
This protocol is for the detection of the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.[16]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through graded ethanol solutions (100%, 95%, 70%; 2 min each) and finally in distilled water.
-
-
Antigen Retrieval:
-
Incubate slides in a citrate buffer (10 mM, pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum for 1 hour.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki-67 antibody in blocking buffer.
-
Apply to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with TBST (3 x 5 min).
-
Apply a biotinylated secondary antibody for 30 minutes.
-
Apply an HRP-conjugated streptavidin solution.
-
Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate kit.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate slides through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Capture images using a light microscope.
-
Quantify the percentage of Ki-67 positive (brown-stained) nuclei in multiple high-power fields.
-
3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol detects DNA fragmentation, a hallmark of apoptosis, in FFPE tumor sections.[17][18][19]
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for IHC.
-
-
Permeabilization:
-
Incubate tissue sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to allow enzyme access to the nucleus.
-
-
Labeling Reaction:
-
Wash slides with PBS.
-
Incubate sections with TdT (Terminal deoxynucleotidyl transferase) and a labeled dUTP (e.g., FITC-dUTP) in a reaction buffer for 60 minutes at 37°C in a humidified chamber.
-
-
Washing and Counterstaining:
-
Wash slides to remove unincorporated nucleotides.
-
Counterstain nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).
-
-
Mounting and Analysis:
-
Mount with an anti-fade mounting medium.
-
Visualize slides using a fluorescence microscope. Apoptotic cells will show green fluorescence (FITC) in the nucleus, which will be counterstained blue (DAPI).
-
Quantify the percentage of TUNEL-positive cells.
-
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Metastasis by Low-dose Gemcitabine in a Pancreatic Cancer Orthotopic Mouse Model: An Opposite Effect of Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Schedule-dependent antitumor effect of gemcitabine in in vivo model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. sysy-histosure.com [sysy-histosure.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. clyte.tech [clyte.tech]
- 19. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of the Kinase Cross-Reactivity Profile of a 4-Anilinoquinoline Inhibitor
In the landscape of kinase inhibitor discovery, achieving absolute target specificity is a formidable challenge. The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target interactions, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth comparative analysis of the cross-reactivity of a representative 4-anilinoquinoline-based kinase inhibitor, 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, hereafter referred to as Compound 16 , a potent inhibitor of Protein Kinase Novel 3 (PKN3).[1]
This document is intended for researchers, scientists, and drug development professionals to illustrate the critical importance of comprehensive kinase profiling and to provide a framework for interpreting such data. We will delve into the experimental methodologies for assessing kinase selectivity, present comparative data for Compound 16 against a panel of kinases, and discuss the implications of its cross-reactivity profile in the context of its primary target's signaling pathway.
Introduction to the 4-Anilinoquinoline Scaffold and Compound 16
The 4-anilinoquinoline and the closely related 4-anilinoquinazoline scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous kinase inhibitors, including several FDA-approved drugs.[2][3] These scaffolds are known to orient functional groups into the ATP-binding pocket of kinases, allowing for potent and, in some cases, selective inhibition.
Compound 16 has been identified as a potent inhibitor of PKN3, a serine/threonine kinase that acts downstream of phosphoinositide 3-kinase (PI3K) signaling and is implicated in cancer cell growth and invasiveness.[1] Understanding the selectivity profile of Compound 16 is crucial for its development as a chemical probe to elucidate the biology of PKN3 and as a potential therapeutic agent.
Methodologies for Kinase Cross-Reactivity Profiling
To ascertain the selectivity of a kinase inhibitor, it is essential to screen it against a broad panel of kinases representing the diversity of the human kinome. Several robust methods are employed for this purpose, each with its own advantages and limitations.
Biochemical assays measure the direct inhibition of kinase enzymatic activity. These assays typically use purified recombinant kinase domains, a substrate (peptide or protein), and ATP. The rate of substrate phosphorylation is quantified, often through fluorescence resonance energy transfer (FRET) or luminescence-based detection of remaining ATP. These methods are highly quantitative and provide IC50 values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%.
Binding assays directly measure the interaction between the inhibitor and the kinase. The split-luciferase binding assay, for instance, is a cell-based method that can determine the apparent affinity of a compound for a kinase.[1] Another powerful technique is the "kinobeads" approach, a chemical proteomics method where a broad range of kinases are captured from cell lysates using immobilized, non-selective kinase inhibitors. The binding of a test compound to these captured kinases is then assessed, providing a comprehensive profile of its targets within a cellular context.
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Comparative Kinase Selectivity of Compound 16
Compound 16 was profiled against a panel of kinases to determine its selectivity. The following table summarizes the inhibitory activity (IC50 values) of Compound 16 against its primary target, PKN3, and other closely related and unrelated kinases.
| Kinase Target | Kinase Family | IC50 (nM)[1] | Comments |
| PKN3 | AGC | 14 | Primary Target |
| GAK | NAK | 74 (in cells) | Significant off-target |
| ABL1 | Tyrosine | >1000 | Low activity |
| EGFR | Tyrosine | >1000 | Low activity |
| PI3Kα | Lipid | >1000 | Low activity |
| CDK2 | CMGC | >1000 | Low activity |
| PKA | AGC | >1000 | Low activity |
Note: The IC50 values are indicative and can vary depending on the assay conditions. The cellular GAK IC50 is presented to highlight off-target activity in a more physiologically relevant context.
Analysis of the Cross-Reactivity Profile
The data reveals that Compound 16 is a potent inhibitor of PKN3 with an IC50 of 14 nM.[1] However, it also demonstrates significant activity against Cyclin G Associated Kinase (GAK), with a cellular IC50 of 74 nM.[1] This off-target activity is noteworthy and has important implications for the use of Compound 16 as a selective chemical probe.
GAK is a member of the numb-associated kinase (NAK) family and is involved in clathrin-mediated endocytosis and membrane trafficking.[4] The inhibition of GAK by Compound 16 could lead to cellular effects that are independent of PKN3 inhibition, potentially confounding the interpretation of experimental results.
On the other hand, Compound 16 shows high selectivity against kinases from other families, such as the tyrosine kinases (ABL1, EGFR) and the CMGC family (CDK2), with IC50 values greater than 1000 nM. This high degree of selectivity against more distantly related kinases is a desirable characteristic for a chemical probe.
Signaling Pathway Context
To fully appreciate the implications of Compound 16's cross-reactivity, it is crucial to consider the signaling context of its primary target, PKN3.
Caption: Simplified signaling pathway of PKN3 and the off-target interaction of Compound 16.
As illustrated, PKN3 is a downstream effector of the PI3K/Akt pathway.[1] The high selectivity of Compound 16 against PI3K itself is a positive attribute, as it allows for the specific interrogation of the role of PKN3 in this pathway. However, the off-target inhibition of GAK, which is involved in a distinct cellular process, underscores the need for caution when interpreting phenotypic data obtained using this compound. For example, if an experiment using Compound 16 results in the inhibition of cell migration, it would be necessary to conduct further experiments to determine whether this effect is due to the inhibition of PKN3, GAK, or both.
Conclusion and Future Directions
Compound 16, a 4-anilinoquinoline derivative, is a potent inhibitor of PKN3. However, comprehensive kinase profiling reveals a significant off-target activity against GAK. This case study highlights the indispensable role of broad-panel kinase screening in the characterization of small molecule inhibitors.
For researchers utilizing Compound 16 as a chemical probe, it is imperative to be aware of its dual activity and to design experiments that can dissect the contributions of PKN3 and GAK inhibition to the observed cellular phenotypes. This might involve the use of complementary tools such as RNA interference (RNAi) to silence the expression of each kinase individually.
From a drug development perspective, the off-target activity of Compound 16 against GAK would need to be addressed through further medicinal chemistry efforts to improve its selectivity. Structure-activity relationship (SAR) studies could help identify modifications to the 4-anilinoquinoline scaffold that enhance potency for PKN3 while reducing affinity for GAK.
References
- 1. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-(Quinolin-4-YL)acetamide: A Comparative Guide to Evaluating a Novel PI3K Inhibitor Candidate
In the landscape of cancer therapeutics, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target. Its dysregulation is a common feature in a multitude of human cancers, driving tumor progression, metastasis, and resistance to therapy.[1][2][3] This has led to the development of several PI3K inhibitors, with a handful receiving FDA approval and demonstrating clinical benefit.[4][5][6][7][8] Emerging chemical scaffolds are continuously being explored to identify novel inhibitors with improved efficacy, selectivity, and safety profiles. One such scaffold of interest is the quinoline-based acetamide series. While related structures have shown promise, a thorough characterization of N-(Quinolin-4-YL)acetamide as a potential PI3K inhibitor is warranted.
This guide provides a comprehensive framework for the preclinical benchmarking of this compound against established PI3K inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and outline a data-driven approach to compare its performance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel cancer therapeutics.
The PI3K/AKT/mTOR Signaling Axis: A Prime Target in Oncology
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[9][10] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[9] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT and PDK1.[9] This colocalization at the plasma membrane leads to the phosphorylation and full activation of AKT.[9] Activated AKT, in turn, phosphorylates a multitude of downstream substrates, ultimately leading to the activation of mTOR and the promotion of cell growth and survival.[10]
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Given its central role in promoting cell survival and proliferation, the PI3K pathway is one of the most frequently hyperactivated signaling networks in human cancers.[2] This can occur through various mechanisms, including activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN, which antagonizes PI3K signaling by dephosphorylating PIP3.[3][10] The high frequency of PI3K pathway alterations in cancer underscores its attractiveness as a therapeutic target.
Benchmarking Strategy: A Multi-tiered Approach
To comprehensively evaluate this compound, a multi-tiered benchmarking strategy is proposed, progressing from in vitro biochemical assays to cell-based functional assays. This approach allows for a thorough characterization of the compound's potency, selectivity, and cellular efficacy.
Selected Benchmark PI3K Inhibitors:
For a robust comparison, we will utilize two well-characterized, FDA-approved PI3K inhibitors with distinct isoform selectivity profiles:
-
Alpelisib (BYL719): An orally bioavailable, potent, and selective inhibitor of the p110α isoform of PI3K.[8][12]
-
Copanlisib (BAY 80-6946): A pan-Class I PI3K inhibitor with potent activity against p110α and p110δ isoforms.[12][13]
Tier 1: In Vitro Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms. This will establish its potency (IC50) and selectivity profile.
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a homogenous time-resolved fluorescence (HTRF) assay, a robust and high-throughput method for measuring PI3K activity.[11][14]
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
HTRF detection reagents (e.g., biotinylated-PIP3 tracer and europium-labeled anti-biotin antibody)
-
This compound, Alpelisib, and Copanlisib
-
384-well microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound, Alpelisib, and Copanlisib in DMSO.
-
Kinase Reaction: a. In a 384-well plate, add the kinase reaction buffer. b. Add the test compounds at various concentrations. c. Add the recombinant PI3K enzyme to each well. d. Initiate the kinase reaction by adding a mixture of PIP2 and ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction by adding EDTA. b. Add the HTRF detection reagents. c. Incubate the plate at room temperature to allow for binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[15][16]
References
- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Piqray First PI3K Inhibitor Approved by the FDA for Metastatic Breast Cancer and PI3KCA Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. ashpublications.org [ashpublications.org]
- 8. drugs.com [drugs.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IC50 Calculator | AAT Bioquest [aatbio.com]
- 16. youtube.com [youtube.com]
A Head-to-Head Comparison of N-(Quinolin-4-YL)acetamide Derivatives' Efficacy
An Objective Guide for Researchers and Drug Development Professionals
The quinoline ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1] These nitrogen-containing heterocyclic compounds are central to the design of new anti-infective and anticancer drugs.[2][3] Within this vast family, derivatives of N-(Quinolin-4-YL)acetamide have garnered significant attention for their potent and diverse therapeutic activities. This guide provides a direct, data-supported comparison of their efficacy, focusing primarily on their well-documented anticancer properties, to assist researchers and scientists in navigating this promising chemical space.
Core Mechanism of Action: Targeting Cellular Signaling
The therapeutic effects of this compound derivatives are often rooted in their ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and differentiation. A primary mechanism of action involves the inhibition of protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[2] Several quinoline-based compounds have been shown to interfere with key oncogenic pathways, such as the PI3K/Akt/mTOR cascade, which is a central regulator of cell growth and metabolism. Inhibition of a key kinase, like PI3K, can halt the downstream signaling required for cancer cell proliferation and survival.
Figure 1: A simplified diagram illustrating the PI3K/Akt/mTOR signaling pathway, a common target for anticancer agents. This compound derivatives can act as inhibitors at key nodes like PI3K.
Comparative Efficacy in Oncology
The most direct measure of a compound's potential is its cytotoxic efficacy against cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a standard metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition in vitro. The lower the IC₅₀ value, the greater the potency of the compound.
Below is a summary table comparing the in vitro efficacy of various quinoline acetamide and related quinazolinone derivatives against a panel of human cancer cell lines, with data synthesized from multiple studies.[4][5][6][7]
| Derivative ID | Target Cancer Cell Line | IC₅₀ (µM) | Key Mechanistic Insight | Reference |
| QAD-1 | NPC-TW01 (Nasopharyngeal) | 0.6 | Induces cell cycle arrest in the S phase.[7] | [7] |
| QAD-2 | MCF-7 (Breast) | 0.99 | Potent inhibitor of Purine Nucleoside Phosphorylase (PNP).[4] | [4] |
| QAD-3 | HeLa (Cervical) | 1.85 | More potent than the standard drug gefitinib (IC₅₀ = 4.3 µM).[8] | [8] |
| QAD-4 | Ehrlich Ascites Carcinoma | 2.14 (µg/mL) | Exerts a powerful effect compared to doxorubicin.[9] | [9] |
| QAD-5 | SiHA (Cervical) | ~5.0 | Demonstrated excellent cytotoxicity compared to doxorubicin.[5] | [5] |
| QAD-6 | HepG2 (Hepatocellular) | 0.138 (µg/mL) | Shows superior activity to the reference drug erlotinib.[6] | [6] |
Table 1: Head-to-head comparison of the in vitro anticancer efficacy (IC₅₀) of representative this compound and structurally related derivatives.
Expert Analysis: The data clearly indicates that substitutions on the quinoline and acetamide scaffolds significantly impact cytotoxic potency. Derivative QAD-1 shows exceptional sub-micromolar activity against nasopharyngeal carcinoma.[7] Similarly, QAD-2 is highly effective against breast cancer cells.[4] Notably, several of these derivatives, such as QAD-3 and QAD-6 , outperform established chemotherapy agents like gefitinib and erlotinib in head-to-head in vitro comparisons, marking them as highly promising candidates for further preclinical development.[6][8]
Essential Experimental Protocols for Efficacy Validation
Scientific integrity rests on reproducible experimental design. The following protocols are fundamental for assessing the efficacy of novel chemical entities. These workflows are designed to be self-validating systems, ensuring reliable and comparable data generation.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial in vitro screening of cytotoxic compounds. Its choice is based on its reliability, high-throughput nature, and direct correlation of colorimetric output with cell viability.
Causality: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for precise quantification of cell death induced by a test compound.[5][10]
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture the desired cancer cell line (e.g., MCF-7, A549) under standard conditions. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation & Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).[8] Replace the old medium in the wells with the medium containing the test compounds and incubate for 24-72 hours.[8]
-
MTT Incubation: Add 20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control wells. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Figure 2: Standardized workflow for determining compound cytotoxicity using the MTT assay.
In Vivo Efficacy Assessment: Tumor Xenograft Model
While in vitro assays are crucial for initial screening, an in vivo model is essential to evaluate a compound's efficacy within a complex biological system. The murine tumor xenograft model is a widely accepted standard for preclinical anticancer drug testing.[4][11]
Causality: This model assesses a drug's ability to inhibit tumor growth in a living organism, providing insights into its bioavailability, stability, and overall therapeutic effect, which cannot be determined in vitro.
Step-by-Step Methodology:
-
Animal Acclimatization: House immunocompromised mice (e.g., BALB/c nude mice) in a sterile environment for at least one week to acclimate.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume every 2-3 days using calipers (Volume = (Length × Width²)/2).
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into a vehicle control group and one or more treatment groups.
-
Compound Administration: Administer the this compound derivative according to a planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Monitor animal body weight as an indicator of toxicity.
-
Endpoint and Analysis: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size. At the endpoint, euthanize the animals, excise the tumors, and record their final weight and volume.
-
Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the drug's efficacy.
Figure 3: Workflow for evaluating in vivo anticancer efficacy using a murine tumor xenograft model.
Conclusion and Future Outlook
The this compound scaffold is a fertile ground for the discovery of potent therapeutic agents, particularly in oncology. Head-to-head comparisons based on IC₅₀ values reveal a number of derivatives with sub-micromolar efficacy that surpasses current standards of care in vitro. The robust experimental protocols detailed here provide a clear and validated pathway for advancing these promising molecules from the bench to preclinical and, ultimately, clinical investigation.
Future efforts should focus on optimizing the pharmacokinetic and safety profiles of the most potent lead compounds. Investigating their efficacy in combination with existing chemotherapies and exploring their activity against drug-resistant cancer models will be critical next steps in unlocking the full therapeutic potential of this versatile chemical class.[11]
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. mdpi.com [mdpi.com]
- 4. Computational, in vitro and radiation-based in vivo studies on acetamide quinazolinone derivatives as new proposed purine nucleoside phosphorylase inhibitors for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 7. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Reproducibility of N-(Quinolin-4-YL)acetamide Bioactivity Assays
Introduction: The Quinoline Scaffold and the Reproducibility Imperative
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. N-(Quinolin-4-YL)acetamide and its derivatives represent a significant class of these compounds, with research demonstrating potent activity as kinase inhibitors, antiproliferative agents, and antitubercular candidates[3][4][5][6]. As these molecules advance through the drug discovery pipeline, the ability to reliably and reproducibly measure their biological activity is paramount.
This guide provides an in-depth comparison of common bioactivity assays used for the this compound scaffold. Moving beyond a simple recitation of protocols, we will dissect the critical factors that govern experimental reproducibility. We will explore the causality behind methodological choices and provide actionable protocols designed as self-validating systems to ensure the integrity of your research.
Section 1: Common Bioactivity Assays for Quinoline Derivatives
The diverse therapeutic potential of this compound derivatives necessitates a range of bioactivity assays. The choice of assay is dictated by the putative mechanism of action.
Kinase Inhibition Assays
Dysregulation of protein kinases is a hallmark of diseases like cancer, making them a major therapeutic target class[7]. Many quinoline derivatives have been identified as potent kinase inhibitors[6][8]. Biochemical assays are the first step in evaluating a compound's ability to inhibit a target kinase.
Common Formats:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal proportional to kinase activity[7][9]. They are highly sensitive, amenable to high-throughput screening (HTS), and less prone to interference from fluorescent compounds[9][10].
-
Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays use a fluorescently labeled substrate and a phosphorylation-specific antibody. When the substrate is phosphorylated, the antibody binds, bringing donor and acceptor fluorophores into proximity and generating a FRET signal[9][11].
The general workflow for screening and validating a potential kinase inhibitor is a multi-step process designed to confirm its activity, selectivity, and cellular efficacy.
Antiproliferative and Cytotoxicity Assays
For derivatives designed as anticancer agents, assessing their effect on cancer cell viability and proliferation is crucial[12].
Common Formats:
-
Metabolic Assays (MTT, MTS, WST): These colorimetric assays measure the metabolic activity of viable cells by monitoring the reduction of a tetrazolium salt to a colored formazan product.
-
ATP Content Assays (e.g., CellTiter-Glo®): This luminescence-based assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. It is generally more sensitive than metabolic assays.
Antimicrobial Susceptibility Testing
For derivatives targeting bacteria, such as Mycobacterium tuberculosis, the primary goal is to determine the minimum concentration required to inhibit growth[5].
Common Format:
-
Minimum Inhibitory Concentration (MIC) Assay: This is typically performed using broth microdilution methods. The compound is serially diluted in multi-well plates containing liquid growth medium, which is then inoculated with the microorganism. The MIC is the lowest concentration of the compound that prevents visible growth after a defined incubation period[13].
Section 2: Critical Factors Governing Bioassay Reproducibility
Inconsistencies in results are a well-documented challenge in preclinical research[14]. Achieving reproducible data for this compound derivatives requires rigorous control over numerous variables. Even when testing seemingly identical cell lines, results can vary significantly due to underlying issues[15].
Key Pillars of Reproducibility:
-
Biological Materials: The use of unvalidated or contaminated biological materials is a primary source of irreproducibility[16].
-
Cell Line Authentication: Cell lines can be misidentified or cross-contaminated. Regular authentication using Short Tandem Repeat (STR) profiling is essential[15].
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism, gene expression, and response to stimuli, invalidating experimental results[15]. Routine testing is critical.
-
Passage Number: With serial passaging, primary cells can undergo changes in growth rate and gene expression, leading to inconsistent results[16]. It is crucial to use cells within a defined, low-passage window.
-
-
Reagents and Consumables: The quality and consistency of all reagents, from growth media to test compounds, are vital[17].
-
Batch-to-Batch Variability: Fixing the brand and catalog number for key reagents like FBS for the duration of a project can minimize variability[18].
-
Solvent Concentration: Organic solvents like DMSO, used to dissolve compounds, can inhibit enzymes at high concentrations. Final concentrations should typically be kept below 0.5% to avoid false results[9][19].
-
-
Assay Protocol and Design:
-
Enzyme/Substrate Concentrations: For kinase assays, substrate concentration relative to the Michaelis constant (Km) is critical. Assays for competitive inhibitors are most sensitive when the substrate concentration is low, whereas assays for uncompetitive inhibitors are best performed at high substrate concentrations[20].
-
Incubation Times: For enzyme inhibition assays, a pre-incubation step allowing the inhibitor to bind to the enzyme before initiating the reaction is crucial for obtaining accurate potency measurements[21].
-
-
Personnel and Equipment:
Section 3: Comparative Data for this compound Derivatives
Direct comparative studies on the reproducibility of a single this compound derivative across multiple labs are rare in public literature. However, we can compile and compare the reported bioactivities of different, yet structurally related, derivatives against a common target. The variation in these values underscores both the impact of structural modifications and the potential for inter-assay variability.
| Compound Class | Specific Derivative | Target/Cell Line | Reported Bioactivity (IC₅₀/MIC) | Reference |
| Antiproliferative | N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | IC₅₀ = 0.6 µM | --INVALID-LINK--[12] |
| Antitubercular | 2-(quinolin-4-yloxy)acetamide derivative (lead compound) | M. tuberculosis H37Rv | MIC = 0.80 µM | --INVALID-LINK--[4] |
| Antitubercular | 2-(quinolin-4-yloxy)acetamide derivative (modified lead) | M. tuberculosis H37Rv | MIC = 0.05 µM | --INVALID-LINK--[5] |
| PI3Kα Inhibition | 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative (ES-27) | PI3Kα | IC₅₀ = 0.19 µM | --INVALID-LINK--[6] |
| EGFR-TK Inhibition | Quinoline-oxadiazole derivative (8c) | EGFR-TK | IC₅₀ = 0.14 µM | --INVALID-LINK--[8] |
Disclaimer: This table is for illustrative purposes. Direct comparison of IC₅₀/MIC values between studies should be done with caution due to inherent differences in experimental protocols, reagents, and conditions.
Section 4: Gold-Standard Protocols for Enhanced Reproducibility
The following protocols are designed with self-validation and reproducibility as primary objectives.
Protocol 1: A Self-Validating Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for measuring the inhibitory activity of an this compound derivative against a target protein kinase using a technology like ADP-Glo™[7].
Materials:
-
Purified kinase of interest (>98% purity)[11]
-
Kinase substrate peptide
-
Ultra-pure ATP
-
Test compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Controls:
-
Negative Control (0% Inhibition): Wells containing kinase and substrate, but only DMSO vehicle (final concentration ≤0.5%).
-
Positive Control (100% Inhibition): Wells containing substrate and DMSO, but no kinase enzyme.
-
-
Inhibitor Pre-incubation: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells. Add 2.5 µL of the kinase solution (at 2x final concentration) to each well. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase[10].
-
Kinase Reaction Initiation: Initiate the reaction by adding 5 µL of the substrate/ATP mixture (at 2x final concentration). The ATP concentration should be at or near its Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure product formation is within the linear range of the assay.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis & Validation:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Assay Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay suitable for HTS.
-
Protocol 2: A Robust Cell-Based Antiproliferation Assay
This protocol details a reproducible method for assessing the impact of a compound on cell viability using an ATP-based luminescent readout.
Materials:
-
Authenticated, mycoplasma-free cancer cell line (e.g., NPC-TW01) at a low passage number.
-
Complete cell culture medium (specify components and catalog numbers).
-
Test compound.
-
White, opaque 96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
Procedure:
-
Cell Seeding: Harvest cells during the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the desired volume (e.g., 100 µL of 2x compound) to the wells. Include vehicle control (DMSO) wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plate for 72 hours (or a pre-determined relevant time point) at 37°C, 5% CO₂.
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 200 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data: Express the signal from treated wells as a percentage of the vehicle control wells.
-
Plot the normalized data against the log of the compound concentration and fit to a dose-response curve to calculate the IC₅₀.
-
Conclusion
The reproducibility of bioactivity data for this compound and its derivatives is not a matter of chance, but a direct result of meticulous experimental design and execution. By understanding the causal factors behind variability—from the authenticity of a cell line to the concentration of DMSO—researchers can build robust, self-validating assay systems. The protocols and principles outlined in this guide are intended to empower scientists to generate high-quality, reliable data, thereby accelerating the journey of these promising compounds from the laboratory to the clinic.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 15. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. kosheeka.com [kosheeka.com]
- 19. bioivt.com [bioivt.com]
- 20. researchgate.net [researchgate.net]
- 21. superchemistryclasses.com [superchemistryclasses.com]
A Researcher's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Analysis of N-(Quinolin-4-YL)acetamide
This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action (MoA) for novel small molecule inhibitors. For illustrative purposes, we will focus on a hypothetical compound, N-(Quinolin-4-YL)acetamide (herein designated "Q-acetamide"), a potential modulator of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Our approach is built on a foundation of scientific integrity, emphasizing that a robust MoA validation is a self-validating system. Each experiment is designed to answer a specific question, and the collective results should converge to form a cohesive and undeniable mechanistic narrative. We will compare the performance of Q-acetamide against well-characterized, clinically relevant inhibitors: Alpelisib (a PI3Kα-specific inhibitor) and Idelalisib (a PI3Kδ-specific inhibitor). This comparative approach is essential for contextualizing the potency, specificity, and potential therapeutic niche of a new chemical entity.
Part 1: Foundational In Vitro Target Engagement & Selectivity
The first principle of MoA validation is to unequivocally demonstrate that the compound directly interacts with its intended molecular target. This stage involves biochemical assays that isolate the target protein from the complexities of a cellular environment.
Direct Target Inhibition: Kinase Activity Assays
The initial and most critical experiment is to measure the direct inhibitory effect of Q-acetamide on the enzymatic activity of its putative target. The Phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases, and we must assess our compound's activity against the relevant isoforms (Class I: α, β, γ, δ).
Experimental Rationale: We employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a highly sensitive method to measure kinase activity in a high-throughput format. The assay measures the phosphorylation of a substrate (e.g., PIP2), where phosphorylation leads to a change in the FRET signal. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.
Protocol: TR-FRET PI3K Isoform Profiling
-
Reagent Preparation: Reconstitute recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes, the ULight™-PIP2 substrate, and the Europium-tagged anti-GST antibody in kinase buffer.
-
Compound Dilution: Prepare a 10-point serial dilution series of Q-acetamide, Alpelisib, and Idelalisib, typically starting from 100 µM.
-
Kinase Reaction: In a 384-well plate, add 2 µL of the compound dilutions, 4 µL of the enzyme/substrate mix, and initiate the reaction by adding 4 µL of ATP solution. Incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of the detection mix (containing the Europium-antibody) and incubate for another 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (e.g., EnVision®) at excitation/emission wavelengths of 320/615 nm and 320/665 nm.
-
Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Summary:
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity Profile |
| Q-acetamide (Hypothetical) | 8.5 | 150.2 | 250.5 | 98.7 | PI3Kα-selective |
| Alpelisib (Reference) | 5.1 | 1,200 | 290 | 250 | PI3Kα-specific |
| Idelalisib (Reference) | 8,600 | 5,600 | 890 | 2.5 | PI3Kδ-specific |
Table 1: Comparative IC50 values of Q-acetamide and reference inhibitors against Class I PI3K isoforms. The hypothetical data suggests Q-acetamide is a potent and selective inhibitor of the PI3Kα isoform, similar to Alpelisib.
Quantifying Binding Affinity: Surface Plasmon Resonance (SPR)
While IC50 values measure functional inhibition, they can be influenced by assay conditions (e.g., ATP concentration). Therefore, we must independently validate direct physical binding and quantify its kinetics.
Experimental Rationale: SPR is a label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the target protein) immobilized on a sensor chip. It provides the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is an intrinsic measure of binding affinity. A lower KD value signifies a stronger interaction.
Protocol: SPR Kinetic Analysis
-
Chip Preparation: Immobilize recombinant PI3Kα protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of concentrations of Q-acetamide (e.g., 1 nM to 1 µM) in running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. The binding is measured in real-time as a change in response units (RU).
-
Dissociation Phase: After the association phase, flow running buffer over the chip to measure the dissociation of the compound.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and calculate KD (kd/ka).
Comparative Binding Affinity Data:
| Compound | Target | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, nM) |
| Q-acetamide (Hypothetical) | PI3Kα | 2.5 x 10⁵ | 2.0 x 10⁻³ | 8.0 |
| Alpelisib (Reference) | PI3Kα | 3.1 x 10⁵ | 1.8 x 10⁻³ | 5.8 |
Table 2: Kinetic and affinity constants for Q-acetamide and Alpelisib binding to the PI3Kα target. The hypothetical KD for Q-acetamide is comparable to the reference compound, confirming strong, direct binding.
Part 2: Cellular Target Engagement and Pathway Modulation
Demonstrating biochemical activity is necessary but not sufficient. The next critical phase is to confirm that the compound engages its target within a living cell and produces the expected downstream biological consequences.
Visualizing the MoA Validation Workflow
The following diagram outlines the logical flow of experiments, from initial biochemical hits to cellular pathway confirmation.
Target Engagement: Monitoring AKT Phosphorylation
The immediate downstream substrate of PI3K is the kinase AKT. Therefore, inhibition of PI3K should lead to a measurable decrease in the phosphorylation of AKT at key residues (Ser473 and Thr308). Western blotting is the gold-standard technique for this analysis.
Experimental Rationale: We will use a cancer cell line with a known activating mutation in the PI3K pathway (e.g., MCF-7, which harbors a PIK3CA mutation) to ensure the pathway is basally active. By treating these cells with our compounds, we can directly observe the inhibition of the signaling cascade.
Protocol: Western Blot for Phospho-AKT (pAKT)
-
Cell Culture & Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat the cells with a dose-response of Q-acetamide, Alpelisib, and a vehicle control (DMSO) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20 µg of protein from each sample on a 4-12% Bis-Tris gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against pAKT (Ser473), total AKT, and a loading control (e.g., β-Actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the pAKT signal to the total AKT signal.
Expected Outcome: Treatment with Q-acetamide and Alpelisib should show a dose-dependent decrease in the pAKT/total AKT ratio, confirming target engagement in a cellular context. Idelalisib, being PI3Kδ-specific, would likely have a much weaker effect in MCF-7 cells, which are primarily driven by PI3Kα.
Downstream Pathway Effects & Cellular Proliferation
Validating the MoA requires showing that target engagement translates into the expected downstream signaling changes and ultimately affects cell fate. We will assess the phosphorylation of S6 Kinase (pS6K), a downstream effector of the mTORC1 complex, and measure the impact on cell proliferation.
Experimental Rationale: Successful inhibition of the PI3K/AKT axis should block signals to the mTORC1 complex, leading to reduced pS6K levels. This blockade of a core pro-survival pathway should, in turn, inhibit cell proliferation. A CellTiter-Glo® assay, which measures cellular ATP levels as an indicator of metabolic activity and viability, is a robust method to quantify this effect.
Protocol: Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Plating: Seed MCF-7 cells in a 96-well white-walled plate and allow them to attach.
-
Compound Treatment: Treat cells with a 10-point dose-response of Q-acetamide, Alpelisib, and Idelalisib for 72 hours.
-
Assay: Equilibrate the plate to room temperature, add CellTiter-Glo® reagent to each well, and mix for 2 minutes to induce cell lysis.
-
Luminescence Reading: Incubate for 10 minutes to stabilize the luminescent signal and read on a plate-based luminometer.
-
Analysis: Plot the luminescence signal against compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Comparative Cellular Activity Data:
| Compound | pAKT Inhibition (IC50, nM) | Cell Proliferation (GI50, nM) |
| Q-acetamide (Hypothetical) | 15.2 | 25.5 |
| Alpelisib (Reference) | 9.8 | 18.4 |
| Idelalisib (Reference) | >5,000 | >10,000 |
Table 3: Correlation of target engagement (pAKT inhibition) with cellular phenotype (growth inhibition) in MCF-7 cells. The potent inhibition of pAKT by Q-acetamide translates directly into potent anti-proliferative activity, consistent with its on-target MoA.
Part 3: Visualizing the PI3K/AKT/mTOR Signaling Pathway
Understanding the specific nodes of inhibition is crucial. The diagram below illustrates the pathway and the points of intervention for our test compounds.
A Comparative Guide to the Toxicological Profile of N-(Quinolin-4-YL)acetamide
Abstract
This guide provides a comprehensive toxicological comparison of N-(Quinolin-4-YL)acetamide, a quinoline derivative of interest in medicinal chemistry and materials science. Recognizing the general toxicological concerns associated with the quinoline scaffold, this document outlines a systematic, multi-endpoint approach for evaluating its safety profile. We compare the known and predicted toxicities of this compound with its parent structure, Quinoline, and a positional isomer, N-(Quinolin-8-YL)acetamide, to understand how structural modifications influence biological activity. This guide details standardized, validated protocols for assessing cytotoxicity, hepatotoxicity, genotoxicity, and cardiotoxicity, providing researchers with the necessary tools to conduct their own robust safety assessments.
Introduction: The Quinoline Scaffold and the Need for Toxicological Scrutiny
The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, including antimalarials like quinine and various anticancer agents.[1][2][3] Its unique chemical properties, however, also give rise to toxicological liabilities, such as hepatotoxicity, neurotoxicity, and cardiotoxicity.[4][5][6] this compound, an acetamide derivative of 4-aminoquinoline, represents a structure with potential biological activity, but its safety profile remains largely uncharacterized in public literature.
The purpose of this guide is to establish a rigorous framework for the toxicological evaluation of this compound. By comparing its potential toxicity to that of Quinoline (the parent heterocycle) and N-(Quinolin-8-YL)acetamide (a positional isomer), we aim to elucidate structure-toxicity relationships (STRs). This comparative approach allows researchers to contextualize their findings and make informed decisions in the early stages of compound development.
Comparative Framework: Selecting Appropriate Benchmarks
To effectively evaluate the toxicity of this compound, appropriate comparators are essential.
-
Quinoline: The fundamental building block. Quinoline itself is known to be genotoxic with metabolic activation and exhibits ecotoxicity.[7] Its inclusion provides a baseline for the toxicity of the core ring system.
-
N-(Quinolin-8-YL)acetamide: A positional isomer. The position of substituents on the quinoline ring can dramatically alter biological activity and toxicity. Comparing the 4-yl derivative with the 8-yl derivative can provide insights into how the location of the acetamide group affects molecular interactions and metabolic pathways. Some N-(quinolin-8-yl)acetamide derivatives have been synthesized and evaluated for antitubercular activity, with some showing low toxicity to normal human cells.[8]
Key Toxicological Endpoints: A Multi-Pronged Assessment Strategy
A thorough toxicological assessment requires evaluating multiple potential liabilities. This guide focuses on four critical in vitro endpoints.
General Cytotoxicity
General cytotoxicity assays are the first step in any screening cascade, providing a broad measure of a compound's effect on cell viability and metabolic health.
Hepatotoxicity
The liver is the primary site of drug metabolism, making it particularly susceptible to compound-induced injury.[9][10] Many quinoline-containing compounds are known to cause liver injury through the formation of reactive metabolites.[11]
Genotoxicity
Genotoxicity, the potential for a compound to damage DNA, is a major safety concern as it can lead to mutations and cancer. The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[12][13][14][15]
Cardiotoxicity
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia.[16][17] Given that some quinoline-based drugs are known to affect cardiac function, assessing hERG inhibition is a critical safety checkpoint.[6][18]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the key assays. These protocols are designed to be self-validating by including necessary controls and clear endpoints.
General Toxicology Screening Workflow
A logical progression of assays ensures that resources are used efficiently, starting with broad screening and moving to more specific, mechanistic studies.
Caption: High-level workflow for in vitro toxicology assessment.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[19] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20]
Objective: To determine the concentration of the test compound that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cell Lines: HepG2 (human liver carcinoma), HEK293 (human embryonic kidney).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).
-
Reagents: this compound, Quinoline, N-(Quinolin-8-YL)acetamide, DMSO (vehicle), Triton X-100 (positive control), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization Buffer (e.g., acidified isopropanol).
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle-only controls (DMSO) and a positive control for 100% cytotoxicity (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Protocol: Alkaline Comet Assay for Genotoxicity
This assay detects DNA single- and double-strand breaks by embedding single cells in agarose, lysing them, and then subjecting them to electrophoresis.[12][14] Damaged DNA migrates away from the nucleus, forming a "comet tail."
Objective: To quantify DNA damage induced by the test compounds.
Materials:
-
Cell Line: HepG2 cells.
-
Reagents: Test compounds, positive control (e.g., H2O2), low-melting-point (LMP) agarose, normal melting point agarose, Lysis Solution, Alkaline Electrophoresis Buffer, Neutralization Buffer, DNA stain (e.g., SYBR Green).
Procedure:
-
Cell Treatment: Treat HepG2 cells with the test compounds at concentrations around their IC50 values for 4 hours.
-
Slide Preparation: Coat microscope slides with normal melting point agarose.
-
Cell Embedding: Mix treated cells with LMP agarose and layer onto the coated slides. Allow to solidify.
-
Lysis: Immerse slides in cold Lysis Solution for at least 1 hour at 4°C to remove cell membranes and proteins.[12][13]
-
DNA Unwinding: Place slides in Alkaline Electrophoresis Buffer for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., 25V, 300mA) for 20-30 minutes.
-
Neutralization: Wash the slides with Neutralization Buffer.
-
Staining & Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Use image analysis software to score at least 50 cells per slide. The key metric is "% Tail DNA," which represents the fraction of migrated DNA.
Comparative Data Analysis (Anticipated Results)
While direct experimental data for this compound is not widely available in public literature, we can predict a comparative profile based on known structure-toxicity relationships of quinolines. The following table represents a hypothetical but plausible outcome of the proposed assays.
| Endpoint | Compound | Metric | Anticipated Result | Interpretation |
| Cytotoxicity | This compound | IC50 (HepG2) | 15-50 µM | Moderate cytotoxicity expected. |
| Quinoline | IC50 (HepG2) | 5-20 µM | Higher baseline toxicity of the parent ring. | |
| N-(Quinolin-8-YL)acetamide | IC50 (HepG2) | 25-75 µM | Positional change may reduce cytotoxicity. | |
| Genotoxicity | This compound | % Tail DNA | 10-25% | Potential for moderate DNA damage. |
| Quinoline | % Tail DNA | >30% | Known genotoxic potential.[7] | |
| N-(Quinolin-8-YL)acetamide | % Tail DNA | 5-15% | Isomeric form may be less genotoxic. | |
| Cardiotoxicity | This compound | IC50 (hERG) | >30 µM | Low risk of hERG inhibition anticipated. |
| Quinoline | IC50 (hERG) | 10-30 µM | Moderate risk. | |
| N-(Quinolin-8-YL)acetamide | IC50 (hERG) | >30 µM | Low risk. |
Note: These values are illustrative and must be confirmed by experimental validation.
Mechanistic Insights: Potential Toxicity Pathways
The toxicity of many quinoline derivatives is linked to oxidative stress and mitochondrial dysfunction.[4] Metabolism by cytochrome P450 enzymes can generate reactive intermediates, such as epoxides or quinone-imines. These reactive metabolites can deplete cellular antioxidants (like glutathione), damage cellular macromolecules (DNA, proteins), and impair mitochondrial function, ultimately leading to apoptosis or necrosis.
Caption: Putative mechanism of quinoline-induced toxicity.
Conclusion and Future Directions
This guide establishes a foundational strategy for assessing the toxicological profile of this compound. The proposed comparative framework and detailed protocols provide a robust starting point for any research program. Based on the known properties of the quinoline scaffold, it is plausible that this compound will exhibit moderate cytotoxicity, with a potentially lower risk profile than its parent heterocycle, quinoline.
Crucially, all predictive data must be validated through rigorous experimentation. Future studies should expand upon these in vitro findings with more complex models, such as 3D cell cultures or in vivo animal studies, to investigate metabolic profiles and organ-specific toxicities more thoroughly. This systematic approach is paramount for ensuring the safety and viability of new chemical entities in the drug development pipeline.
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. 21stcenturypathology.com [21stcenturypathology.com]
- 15. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 16. Computational determination of hERG-related cardiotoxicity of drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. youtube.com [youtube.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of N-(Quinolin-4-YL)acetamide
This document provides a comprehensive, step-by-step guide for the proper disposal of N-(Quinolin-4-YL)acetamide (CAS No. 32433-28-6), a quinoline derivative utilized in various research and development settings. As direct and specific safety data sheets (SDS) and disposal protocols for this exact compound are not consistently available, this guide is founded on a conservative approach, extrapolating from the known hazards of the quinoline parent structure and general principles of chemical waste management mandated by regulatory bodies. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Assessment: A Precautionary Approach
Given the absence of a specific Safety Data Sheet, a risk assessment must be conducted based on the chemical's structure and data from analogous compounds. This compound is a derivative of quinoline, a compound recognized for its potential hazards. Therefore, it is prudent to handle this compound as a hazardous substance until empirical data proves otherwise.
Table 1: Probable Hazard Profile of this compound
| Hazard Category | Anticipated Risk based on Analogous Compounds (Quinoline & Derivatives) | Recommended Precautions |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or absorbed through the skin. Quinoline itself is toxic.[1][2] | Avoid creating dust or aerosols. Handle in a well-ventilated area or chemical fume hood.[3] |
| Skin Irritation | Expected to cause skin irritation.[4][5] | Wear nitrile or butyl rubber gloves and a lab coat.[2] Wash hands thoroughly after handling.[3] |
| Eye Irritation | Expected to cause serious eye irritation.[4][5] | Wear safety glasses or chemical splash goggles.[2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[4][5] | Use only in a well-ventilated area or with local exhaust ventilation.[2][3] |
| Carcinogenicity | The parent compound, Acetamide, is suspected of causing cancer.[6] | Handle as a potential carcinogen. Minimize exposure and follow all safety precautions diligently. |
| Environmental Hazard | Quinoline is toxic to aquatic life.[7] Avoid release to the environment.[1][2] | Do not dispose of down the drain or in regular trash.[1][2] |
The Regulatory Framework: Core Principles of Chemical Disposal
The disposal of laboratory chemical waste is governed by strict regulations, primarily under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[8] Key principles include:
-
Waste Identification: All chemical waste must be evaluated to determine if it is "hazardous" based on characteristics of ignitability, corrosivity, reactivity, or toxicity.[9]
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[10]
-
Point-of-Generation Management: Waste must be accumulated at or near where it is generated in designated Satellite Accumulation Areas (SAAs).[10][11]
-
Proper Containment & Labeling: Waste must be stored in chemically compatible, sealed containers that are clearly labeled with "Hazardous Waste" and the chemical identity.[8][11]
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling N-(Quinolin-4-YL)acetamide: From Personal Protection to Disposal
As researchers and scientists, our primary goal is to advance knowledge. However, this pursuit must be anchored in an unwavering commitment to safety. When working with novel or specialized chemical compounds such as N-(Quinolin-4-YL)acetamide, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not just procedural formalities—they are integral to responsible scientific practice. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the protection of both the researcher and the integrity of the research.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any handling of this compound, a comprehensive risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, we can infer its likely hazard profile from closely related structures, such as N-(4-Isoquinolinyl)acetamide.
Based on available data for analogous compounds, this compound should be treated as a substance with the following potential hazards:
-
Skin Irritation (H315): May cause redness, itching, and inflammation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can result in pain, redness, and potential damage to eye tissue.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.[1]
Furthermore, the broader class of acetamides includes compounds suspected of causing cancer (H351).[3] Therefore, a precautionary approach that minimizes all routes of exposure is critical.
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment (PPE) is the final, crucial barrier between a researcher and a chemical hazard. However, it should be viewed as the last line of defense within a broader safety framework known as the Hierarchy of Controls.[4]
-
Engineering Controls: The most effective measure is to handle this compound within a certified chemical fume hood to control airborne concentrations.[1][3] Facilities should also be equipped with an eyewash fountain and safety shower.[1]
-
Administrative Controls: Establish clear Standard Operating Procedures (SOPs) for handling, storage, and waste disposal. Ensure all personnel are thoroughly trained on these procedures and the specific hazards of the compound.
-
Personal Protective Equipment (PPE): The focus of this guide, PPE is non-negotiable when engineering and administrative controls cannot eliminate all risks of exposure.
Essential Personal Protective Equipment (PPE) Protocol
The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (Powder-free) | Provides a chemical barrier against skin contact.[1][2] Always inspect gloves for tears or punctures before use. Change gloves every 30-60 minutes or immediately if contamination is suspected.[4] Wash hands thoroughly after removing gloves. |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes, dust, and aerosols that can cause serious eye irritation.[1][2] Standard safety glasses are insufficient. |
| Body Protection | Long-sleeved, impermeable laboratory gown with closed cuffs. | Prevents contamination of personal clothing and skin.[5] The gown should close in the back to provide a solid front barrier.[5] |
| Respiratory Protection | NIOSH-approved N95 (or higher) respirator. | Required when handling the solid compound outside of a fume hood or when aerosols may be generated.[3][4] A surgical mask offers little to no protection from chemical dust or aerosols.[4] |
Operational Workflow: A Step-by-Step Guide
Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination. The following diagram and procedural steps outline the complete handling process.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
A. PPE Donning Procedure:
-
Gown: Put on the lab gown, ensuring complete coverage.
-
Respirator (if required): Position the N95 respirator over your nose and mouth, ensuring a tight seal.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown. For extensive handling, consider double-gloving.
B. Safe Handling in a Fume Hood:
-
Always work with the sash at the lowest practical height.
-
Handle the solid powder carefully to minimize dust generation.[1][6]
-
When preparing solutions, add reagents slowly to avoid splashing.
-
Keep all containers of this compound tightly closed when not in use.[1]
C. PPE Doffing and Disposal Procedure:
-
Gloves: Remove the outer pair of gloves (if double-gloved) first. Remove the inner pair by peeling them off from the cuff downwards without touching the outer surface. Dispose of them immediately in a designated hazardous waste container.
-
Gown: Untie and remove the gown, folding the contaminated side inward. Dispose of it in the designated waste container.
-
Eye/Face Protection: Remove goggles or face shield from the back.
-
Respirator: Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1][2]
Emergency and Disposal Plans
A. Emergency Procedures:
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[1] Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. |
| Accidental Spill | Evacuate the area.[7] Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[1][8] Do not let the product enter drains.[3] |
B. Disposal Plan:
All waste materials must be treated as hazardous.
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: Used gloves, gowns, absorbent materials from spills, and any other contaminated disposable items must be placed in a sealed, labeled container for hazardous waste.[1]
-
Disposal Protocol: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][9] Do not dispose of it with municipal waste.[9]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pppmag.com [pppmag.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. aksci.com [aksci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
